Z-LLNle-CHO
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H41N3O5 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 |
InChI Key |
RNPDUXVFGTULLP-VABKMULXSA-N |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Z-LLNle-CHO in Cancer Cells
This compound, also known as γ-Secretase Inhibitor I (GSI-I), is a potent, cell-permeable peptide aldehyde that has garnered significant interest in cancer research due to its multi-faceted mechanism of action. Initially identified as an inhibitor of γ-secretase and the proteasome, its effects extend to various critical cellular pathways, ultimately leading to the induction of apoptosis in a range of cancer cell types. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Quantitative Data: Efficacy of this compound Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| BE-13 | Acute Lymphoblastic Leukemia (ALL) | blood | 0.305 |
| RS4-11 | Leukemia | blood | 0.355 |
| MY-M12 | Leukemia | blood | 0.422 |
| KE-37 | Acute Lymphoblastic Leukemia (ALL) | blood | 0.459 |
| LOUCY | Acute Lymphoblastic T-cell Leukemia | blood | 0.489 |
| ATN-1 | Acute Lymphoblastic T-cell Leukemia | blood | 0.499 |
| OCI-M1 | Acute Myeloid Leukemia (LAML) | blood | 0.439 |
| ML-2 | Acute Myeloid Leukemia (LAML) | blood | 0.477 |
| BL-41 | Burkitt Lymphoma | blood | 0.402 |
| SU-DHL-8 | B-cell Lymphoma | blood | 0.492 |
| JJN-3 | Multiple Myeloma (MM) | blood | 0.489 |
| RPMI-8226 | Myeloma | blood | 0.496 |
| HCC1599 | Breast Invasive Carcinoma (BRCA) | breast | 0.485 |
| OCUB-M | Breast Invasive Carcinoma (BRCA) | breast | 0.487 |
| DSH1 | Bladder Urothelial Carcinoma (BLCA) | urogenital_system | 0.423 |
| PSN1 | Pancreatic Adenocarcinoma (PAAD) | pancreas | 0.491 |
| CP67-MEL | Skin Cutaneous Melanoma (SKCM) | skin | 0.299 |
| A101D | Skin Cutaneous Melanoma (SKCM) | skin | 0.361 |
| HT-144 | Skin Cutaneous Melanoma (SKCM) | skin | 0.495 |
| ES6 | Ewing's Sarcoma | bone | 0.418 |
| TE-8 | Esophageal Carcinoma (ESCA) | aero_digestive_tract | 0.497 |
Data sourced from the Genomics of Drug Sensitivity in Cancer database.[1][2][3]
Core Mechanisms of Action
This compound exerts its anticancer effects primarily through the dual inhibition of two crucial cellular machineries: the proteasome and γ-secretase.[4][5][6][7][8] This dual-targeted approach triggers a cascade of downstream events, including the induction of the unfolded protein response (UPR), modulation of the NF-κB and p53 signaling pathways, and ultimately, the activation of apoptosis.[4][6][7][8]
Dual Inhibition of Proteasome and γ-Secretase
This compound's structural similarity to the proteasome inhibitor MG-132 underlies its potent inhibition of the 26S proteasome.[4][7] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[8][9][10][11][12]
Concurrently, this compound acts as a γ-secretase inhibitor (GSI).[4][6][7][8] γ-secretase is a multi-protein complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptor. By inhibiting γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), thereby blocking the downstream transcriptional activation of Notch target genes like Hey2 and Myc, which are often implicated in cancer cell proliferation and survival.[4][7]
Calpain Inhibition
In addition to its effects on the proteasome and γ-secretase, this compound is also a known inhibitor of calpains, a family of calcium-dependent cysteine proteases. Calpains are involved in a wide array of cellular processes, including cell motility, proliferation, and apoptosis. Inhibition of calpain activity can contribute to the overall cytotoxic effect of this compound in cancer cells.
Key Signaling Pathways Modulated by this compound
Unfolded Protein Response (UPR)
Proteasome inhibition by this compound leads to an accumulation of misfolded and unfolded proteins in the ER, a condition known as ER stress. This triggers the UPR, a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three ER-resident transmembrane proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[9][10][11][12] While initially a pro-survival response, sustained ER stress and UPR activation, as induced by this compound, can switch the response to a pro-apoptotic one, leading to programmed cell death.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factors play a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[13][14][15] This releases NF-κB to translocate to the nucleus and activate target gene transcription.
By inhibiting the proteasome, this compound prevents the degradation of phosphorylated IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[13]
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the PERK branch of the unfolded protein response during production reduces specific productivity in CHO cells via downregulation of PDGFRa and IRE1a signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory feedback control of NF-κB signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Z-LLNle-CHO: A Dual Inhibitor of Notch Signaling and the Proteasome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LLNle-CHO, also known as γ-secretase inhibitor I (GSI-I), is a potent tripeptide aldehyde that has garnered significant interest in cancer research due to its dual inhibitory action on the Notch signaling pathway and the proteasome. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its effects on the Notch signaling cascade, and detailed experimental protocols for its application in research settings. Quantitative data from various studies are summarized, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's multifaceted activity.
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of human malignancies, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying Notch signaling and as a potential anti-cancer agent. It is a cell-permeable compound structurally similar to the well-characterized proteasome inhibitor MG-132.[1][2] This dual functionality of inhibiting both γ-secretase, a key enzyme in Notch activation, and the proteasome contributes to its potent cytotoxic effects in cancer cells.[1][2][3]
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of γ-secretase: The canonical Notch signaling pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins, leading to the expression of Notch target genes such as those in the HES and HEY families.[4] this compound inhibits the catalytic activity of γ-secretase, thereby preventing the release of NICD and blocking downstream Notch signaling.[1][2]
-
Inhibition of the Proteasome: The ubiquitin-proteasome system is a major cellular machinery responsible for the degradation of most intracellular proteins, including key regulators of cell cycle and apoptosis. This compound, being an aldehyde, can reversibly inhibit the chymotrypsin-like activity of the 26S proteasome.[5] This leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death.[1][2]
The combined inhibition of both pathways by this compound results in a more robust induction of apoptosis in cancer cells compared to inhibitors that target either pathway alone.[1][2][3]
Data Presentation
Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Effect on Cell Viability | Concentration | Treatment Duration | Reference |
| 697 | Precursor-B Acute Lymphoblastic Leukemia (ALL) | >80% reduction | Not specified | 18 hours | [1] |
| Various Precursor-B ALL patient samples | Precursor-B ALL | 50-99% loss of viability | Not specified | Overnight | [6] |
| Multiple Cancer Cell Lines | Various | See IC50 values below | Varies | Not specified | [3] |
IC50 Values for this compound in Various Cancer Cell Lines
The Genomics of Drug Sensitivity in Cancer (GDSC) database provides a comprehensive list of IC50 values for this compound across a wide range of cancer cell lines. Below is a selection of these values.
| Cell Line | TCGA Classification | Tissue | Tissue Sub-type | IC50 (µM) |
| CP67-MEL | SKCM | skin | melanoma | 0.299 |
| BE-13 | ALL | blood | lymphoblastic_leukemia | 0.305 |
| RS4-11 | ALL | blood | leukemia | 0.355 |
| A101D | SKCM | skin | melanoma | 0.361 |
| SR | UNCLASSIFIED | blood | lymphoid_neoplasm_other | 0.400 |
| BL-41 | UNCLASSIFIED | blood | Burkitt_lymphoma | 0.402 |
| ES6 | UNCLASSIFIED | bone | ewings_sarcoma | 0.418 |
| MY-M12 | ALL | blood | leukemia | 0.422 |
| DSH1 | BLCA | urogenital_system | bladder | 0.423 |
| OCI-M1 | LAML | blood | acute_myeloid_leukaemia | 0.439 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[3]
Effect of this compound on Notch Target Gene Expression
| Cell Line | Gene | Fold Change in Expression | Concentration | Treatment Duration | Reference |
| 697 | Hey2 | 2-4 fold reduction | 2.5 µM | 6 hours | [1] |
| 697 | Myc | 2-4 fold reduction | 2.5 µM | 6 hours | [1] |
| 697 | Deltex | 2-4 fold reduction | 2.5 µM | 6 hours | [1] |
| Jurkat, HepG2 | Hes1 | Decrease | Not specified | Not specified | [7] |
Experimental Protocols
Western Blotting for Detection of Cleaved Notch1
This protocol is for assessing the inhibition of Notch1 cleavage by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (Val1744)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 6-24 hours).
-
Cell Lysis: Harvest cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. A decrease in the band intensity corresponding to cleaved Notch1 in this compound-treated samples indicates inhibition of γ-secretase.
Cell Viability Assay (WST-1 Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
WST-1 reagent
-
This compound
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere (for adherent cells), treat them with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Proteasome Activity Assay (Fluorometric)
This protocol assesses the inhibitory effect of this compound on proteasome activity.
Materials:
-
Cell lysate
-
Proteasome assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
This compound
-
Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control.
-
Reaction Setup: In a 96-well black plate, add cell lysate, proteasome assay buffer, and the fluorogenic substrate. Include wells with a known proteasome inhibitor as a positive control and wells without lysate as a background control.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. A decrease in the rate in this compound-treated samples indicates proteasome inhibition.
Notch Signaling Reporter Assay (Luciferase-based)
This assay quantifies the transcriptional activity of the Notch pathway.
Materials:
-
Cells stably or transiently transfected with a Notch reporter construct (e.g., a plasmid containing a luciferase gene driven by a CSL-responsive promoter) and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection and Seeding: Transfect cells with the reporter plasmids and seed them in a multi-well plate.
-
Compound Treatment: Treat the cells with this compound or vehicle control.
-
Incubation: Incubate for a period sufficient to allow for changes in gene expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of the Notch signaling pathway.
Mandatory Visualizations
Caption: Canonical Notch Signaling Pathway.
Caption: Dual inhibitory mechanism of this compound.
Caption: General experimental workflow.
Conclusion
This compound is a valuable research tool for investigating the complex interplay between the Notch signaling pathway and the proteasome in cellular processes, particularly in the context of cancer. Its dual inhibitory activity provides a potent mechanism for inducing apoptosis in cancer cells. The detailed protocols and compiled data in this guide are intended to support researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting these fundamental cellular pathways. As with any pharmacological agent, careful dose-response studies and consideration of off-target effects are crucial for the accurate interpretation of experimental results.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. The cytotoxicity of γ-secretase inhibitor I to breast cancer cells is mediated by proteasome inhibition, not by γ-secretase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of gamma-secretase affects proliferation of leukemia and hepatoma cell lines through Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Z-LLNle-CHO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LLNle-CHO, also known as γ-Secretase Inhibitor I, is a potent, cell-permeable peptide aldehyde that has garnered significant interest in cancer research and neurobiology. Structurally similar to the proteasome inhibitor MG-132, this compound exhibits a multi-faceted pharmacological profile primarily characterized by its dual inhibition of γ-secretase and the proteasome. This dual action disrupts critical cellular signaling pathways, including Notch and Akt, leading to the induction of apoptosis in a variety of cancer cell types. This technical guide provides an in-depth overview of the pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and relevant experimental workflows.
Core Pharmacological Properties
This compound's primary mechanism of action involves the inhibition of two crucial cellular enzymatic complexes:
-
γ-Secretase: An intramembrane protease complex responsible for the cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.
-
The Proteasome: A large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, signal transduction, and apoptosis.
The inhibition of these targets by this compound leads to a cascade of downstream effects, making it a valuable tool for studying these pathways and a potential therapeutic agent.
Quantitative Data Summary
While specific inhibitory constants (Ki and IC50) for the direct enzymatic inhibition of γ-secretase and the proteasome by this compound are not consistently reported in the literature, its potent cytotoxic effects on various cancer cell lines have been extensively quantified. The following tables summarize the available data on the effective concentrations (ED50 and IC50) of this compound required to induce cell death.
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | ED50 (µM) | Reference |
| MCF-7 | Positive | 3.25 | [1] |
| BT474 | Positive | 2.5 | [1] |
| T47D | Positive | 2.4 | [1] |
| MDA-MB-231 | Negative | 1.8 | [1] |
| SKBR3 | Negative | 1.6 | [1] |
| MDA-MB-468 | Negative | 1.4 | [1] |
Table 2: In Vivo Efficacy of this compound in a Precursor-B ALL Xenograft Model
| Animal Model | Dosage | Outcome | Reference |
| Female SCID/NOD mice (6-8 weeks old) | 5 mg/kg; s.c.; single daily for 12 days | Delayed or prevented engraftment of B-lymphoblasts in 50% of the animals. | [2] |
Key Signaling Pathways Affected by this compound
The dual inhibitory activity of this compound significantly impacts several critical signaling pathways implicated in cell survival and proliferation.
Inhibition of the Notch Signaling Pathway
By inhibiting γ-secretase, this compound prevents the final proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch Intracellular Domain (NICD). The NICD normally translocates to the nucleus to act as a transcriptional co-activator for target genes involved in cell fate determination, proliferation, and survival.
Disruption of the PI3K/Akt Survival Pathway
This compound has been shown to block the Akt-mediated pro-survival pathway.[2] This leads to the induction of caspase- and Reactive Oxygen Species (ROS)-dependent apoptosis. The inhibition of the proteasome by this compound can lead to the accumulation of pro-apoptotic proteins that are normally degraded, further contributing to cell death.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the pharmacological effects of this compound.
Protease Activity Assays
This protocol is adapted from a general fluorometric assay for γ-secretase activity.
-
Principle: A specific peptide substrate for γ-secretase is conjugated to a fluorophore and a quencher. Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Materials:
-
Cell lysate containing γ-secretase
-
γ-Secretase substrate (e.g., a peptide containing the APP cleavage site conjugated to EDANS and DABCYL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 5 mM MgCl2)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell lysate to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the γ-secretase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
This protocol is based on a fluorometric assay for the chymotrypsin-like activity of the proteasome.
-
Principle: A fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent AMC group.
-
Materials:
-
Cell lysate
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell lysate to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the proteasome substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 380/460 nm for AMC.
-
Determine the IC50 value of this compound for proteasome inhibition.
-
Cell-Based Assays
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
-
Principle: This technique is used to detect specific proteins in a cell lysate to assess the effect of this compound on their expression or phosphorylation status.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-cleaved Notch1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein levels or phosphorylation.
-
Conclusion
This compound is a valuable pharmacological tool with a distinct dual-inhibitory mechanism targeting both γ-secretase and the proteasome. This comprehensive guide has provided an overview of its core properties, summarized available quantitative data on its cellular effects, detailed its impact on key signaling pathways, and offered in-depth protocols for its experimental investigation. Further research to elucidate the precise inhibitory constants for its direct enzymatic targets will provide a more complete understanding of its pharmacological profile and potential for therapeutic development. The methodologies and data presented herein serve as a robust resource for researchers and scientists in the fields of oncology, neurobiology, and drug discovery.
References
Methodological & Application
Application Notes: Z-LLNle-CHO in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as γ-Secretase Inhibitor I (GSI-I), is a potent, cell-permeable peptide aldehyde that functions as a multi-target inhibitor.[1][2] Structurally similar to the well-known proteasome inhibitor MG-132, this compound is a valuable tool for investigating several critical cellular pathways.[3] Its primary targets include the 26S proteasome, the γ-secretase complex, and calpain proteases.[1][4][5] This broad-spectrum inhibitory profile makes it a powerful agent for inducing apoptosis and studying protein degradation, signal transduction, and neurodegenerative processes.
Mechanism of Action
This compound exerts its biological effects by inhibiting multiple key cellular enzymes:
-
Proteasome Inhibition : It potently inhibits the chymotrypsin-like activity of the 26S proteasome.[4] The proteasome is a critical cellular machine responsible for degrading ubiquitinated proteins, including regulatory proteins like IκBα (inhibitor of NF-κB) and cyclins. By blocking the proteasome, this compound leads to the accumulation of these proteins, disrupting downstream signaling pathways and cell cycle progression, often culminating in apoptosis.[1][6]
-
γ-Secretase Inhibition : this compound blocks the activity of γ-secretase, an intramembrane protease complex.[1][2] A key substrate of γ-secretase is the Notch receptor. Inhibition prevents the final cleavage step that releases the Notch Intracellular Domain (NICD), which would normally translocate to the nucleus to act as a transcriptional co-activator.[1][7] This makes this compound a useful tool for studying Notch-dependent signaling in development and cancer.
-
Calpain Inhibition : The compound also inhibits calpains, a family of calcium-dependent cysteine proteases.[4] Calpains are involved in various cellular processes, including cytoskeletal remodeling, cell migration, and apoptosis.[5][8]
The combined inhibition of these targets can lead to robust cellular responses, including the induction of apoptosis through multiple converging pathways, such as the unfolded protein response (UPR), NF-κB, and p53 pathways.[1][3]
Key Applications in Cell Culture
-
Induction of Apoptosis : this compound is widely used to trigger programmed cell death in various cell types, particularly in cancer cell lines like precursor-B acute lymphoblastic leukemia (ALL).[1][2][9]
-
Studying the Ubiquitin-Proteasome System : Researchers use it to investigate the role of proteasomal degradation in the regulation of specific proteins and signaling pathways, such as the NF-κB pathway.[6]
-
Investigating Notch Signaling : As a γ-secretase inhibitor, it is instrumental in elucidating the function of Notch signaling in cell fate decisions, proliferation, and differentiation.[7]
-
Neurobiology Research : Due to its ability to inhibit proteasomes and calpains, which are implicated in neurodegenerative diseases, this compound can be used in neuronal cell culture models to study protein aggregation and cell death. Proteasome inhibition by related compounds has been shown to induce neurite outgrowth in PC12 cells.[4]
Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Target Enzyme | Substrate / Activity Measured | IC₅₀ Value | Reference |
| Proteasome | Z-LLL-MCA Degradation | 100 nM | [4] |
| Proteasome | Suc-LLVY-MCA Degradation | 850 nM | [4] |
| Calpain | Casein Degradation | 1.25 µM | [4] |
Table 2: Recommended Working Concentrations and Incubation Times
| Application | Cell Line Example | Working Concentration | Incubation Time | Observed Effect | Reference |
| Induction of Apoptosis | Precursor-B ALL (697 cells) | ~2.5 - 10 µM | 18 - 24 hours | Apoptotic cell death | [1][3] |
| Caspase Activation | Precursor-B ALL (697 cells) | ~2.5 µM | 6 - 18 hours | Cleavage of Caspase-3 | [1] |
| Neurite Outgrowth | PC12 cells | 20 nM | Not Specified | Initiation of neurite outgrowth | [4] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells
This protocol provides a basic framework for treating adherent or suspension cells with this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (for stock solution)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells (adherent or suspension)
-
Sterile microcentrifuge tubes and pipette tips
-
Cell culture plates or flasks
Procedure:
-
Reagent Preparation : Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency (for adherent cells) at the end of the experiment. Allow cells to attach overnight if adherent.
-
Treatment Preparation : On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control using the same final concentration of DMSO that is present in the highest this compound treatment condition (typically ≤0.1%).
-
Cell Treatment :
-
For Adherent Cells : Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For Suspension Cells : Add the appropriate volume of the prepared this compound dilutions directly to the cell suspension in the culture flasks or plates.
-
-
Incubation : Return the cells to the incubator (e.g., 37°C, 5% CO₂) and incubate for the desired period (e.g., 6, 18, 24, or 48 hours), depending on the specific endpoint being measured.
-
Downstream Analysis : Following incubation, harvest the cells for analysis (e.g., cytotoxicity assay, Western blot, flow cytometry).
Protocol 2: Assessment of Cell Viability and Cytotoxicity
A common method to quantify the effect of this compound is to measure cell viability using a colorimetric assay like WST-1 or by direct cell counting with Trypan Blue exclusion.[3][10]
Materials:
-
Cells treated according to Protocol 1 in a 96-well plate
-
WST-1 reagent or similar (e.g., MTT, MTS)
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microplate reader (for WST-1)
Procedure (WST-1 Assay):
-
After the treatment period, add 10 µL of WST-1 reagent to each 100 µL well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader. The background absorbance at ~650 nm can also be measured and subtracted.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Procedure (Trypan Blue Exclusion):
-
Collect cells (and their supernatant, which may contain dead cells) from each treatment condition into microcentrifuge tubes.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of PBS or culture medium.
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue stain.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the cleavage of caspase-3 and its substrate PARP, which are hallmark indicators of apoptosis.[1]
Materials:
-
Cells treated according to Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis : Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer : Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization : After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) fragments indicates apoptosis. Use β-actin as a loading control.
Visualizations: Signaling Pathways and Workflows
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Caption: The central role of Caspase-3 activation in apoptosis.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of calpain and proteasome inhibition on Ca2+-dependent proteolysis and muscle histopathology in the mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain as an effector of the Gq signaling pathway for inhibition of Wnt/β-catenin-regulated cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSI-I (this compound) inhibits ?-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia. [vivo.health.unm.edu]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LLNle-CHO Treatment of Precursor-B ALL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as GSI-I, is a potent small molecule inhibitor with dual activity against γ-secretase and the proteasome.[1][2][3] This dual mechanism of action makes it a compound of significant interest for therapeutic development, particularly in hematological malignancies such as precursor B-cell acute lymphoblastic leukemia (pre-B ALL). In pre-B ALL, this compound has been demonstrated to induce robust apoptotic cell death by disrupting critical cellular pathways, including the Notch signaling cascade and protein homeostasis.[1][2][3] These application notes provide a comprehensive overview of the treatment protocol for utilizing this compound on pre-B ALL cell lines, including detailed experimental procedures and expected outcomes.
Mechanism of Action
This compound exerts its cytotoxic effects on precursor-B ALL cells through a multi-faceted mechanism. Primarily, it functions as both a γ-secretase inhibitor (GSI) and a proteasome inhibitor.[1][2][3]
-
γ-Secretase Inhibition: By inhibiting γ-secretase, this compound prevents the cleavage and activation of Notch receptors. This leads to a downstream reduction in the expression of Notch target genes, such as Hey2 and Myc, which are crucial for cell proliferation and survival.[1]
-
Proteasome Inhibition: this compound also targets the proteasome, the cellular machinery responsible for degrading misfolded or unnecessary proteins. Inhibition of the proteasome leads to an accumulation of these proteins, inducing the unfolded protein response (UPR) and causing significant cellular stress, ultimately triggering apoptosis.[2]
The combined effect of γ-secretase and proteasome inhibition results in a more potent anti-leukemic effect than either activity alone.[1][2] This dual inhibition leads to the activation of pro-apoptotic pathways, including the p53 pathway, and the induction of endoplasmic reticulum (ER) stress.[2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in precursor-B ALL cell lines.
Table 1: IC50 Values of this compound in ALL Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| BE-13 | B-cell Acute Lymphoblastic Leukemia | 0.305 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 0.355 |
| KE-37 | B-cell Acute Lymphoblastic Leukemia | 0.459 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.
Table 2: Effect of this compound on Cell Viability in Precursor-B ALL
| Cell Line | Treatment | Duration (hours) | % Reduction in Cell Viability |
| 697 | This compound | 18 | ~100% |
| 697 | MG132 (Proteasome Inhibitor) | 18 | ~80% |
| Patient Blasts | This compound | Overnight | 50-99% |
| Normal B-cells | This compound | Overnight | ~10% |
Data extracted from Meng et al., Leukemia (2011).[2]
Experimental Protocols
Herein are detailed protocols for the treatment of precursor-B ALL cell lines with this compound and subsequent analysis.
Protocol 1: In Vitro Culture of Precursor-B ALL Cell Lines
This protocol outlines the standard procedure for culturing precursor-B ALL cell lines.
Materials:
-
Precursor-B ALL cell line (e.g., Nalm-6, 697, RS4;11)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin)
-
CO2 incubator (37°C, 5% CO2)
-
Sterile culture flasks or plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Seed the cells in a culture flask at a density of 0.5 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days, maintaining a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Protocol 2: this compound Treatment
This protocol describes the preparation and application of this compound to precursor-B ALL cell cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium
-
Precursor-B ALL cells in culture
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. Store the stock solution in aliquots at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). It is crucial to maintain a final DMSO concentration below 0.1% in the cell culture to avoid solvent-induced toxicity.
-
Cell Treatment:
-
Seed precursor-B ALL cells in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
Add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
-
Incubation: Incubate the treated cells for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.[1][2]
Protocol 3: Cell Viability Assessment using WST-1 Assay
This protocol details the measurement of cell viability following this compound treatment.
Materials:
-
WST-1 reagent
-
96-well plate reader
-
Treated and control cells from Protocol 2
Procedure:
-
Following the 18-24 hour incubation period, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Treated and control cells from Protocol 2
Procedure:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 5: Western Blot Analysis of Notch Signaling Pathway
This protocol outlines the procedure for analyzing protein expression changes in the Notch pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-cleaved Notch2, anti-Hey2, anti-Myc, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash the treated and control cells with cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (Actin or GAPDH) to normalize protein levels.
-
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Dual inhibition of γ-secretase and proteasome by this compound.
Diagram 2: Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent analysis.
References
- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Establishment of cell lines from B-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application of Z-LLNle-CHO in a Precursor-B Acute Lymphoblastic Leukemia Xenograft Mouse Model
For Research Use Only.
Introduction
Z-LLNle-CHO, also known as GSI-I, is a potent, cell-permeable inhibitor of both γ-secretase and the proteasome.[1][2][3] Its dual inhibitory action makes it a compound of interest in cancer research, particularly in malignancies where Notch signaling and protein homeostasis are dysregulated.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a xenograft mouse model of precursor-B acute lymphoblastic leukemia (ALL).
This compound has been shown to induce apoptosis in precursor-B ALL cell lines and primary patient blasts.[1][2][3] Its mechanism of action involves the blockage of nuclear accumulation of cleaved Notch1 and Notch2, leading to the inhibition of downstream Notch targets such as Hey2 and Myc.[1][2] Furthermore, studies have indicated its impact on the unfolded protein response, NF-κB, and p53 pathways.[1][2][3] In a nonobese diabetes/severe combined immunodeficiency (NOD/SCID) mouse model, this compound has demonstrated therapeutic potential by delaying or preventing the engraftment of precursor-B ALL cells.[1][2][3]
Data Presentation
In Vivo Efficacy of this compound in a Precursor-B ALL Xenograft Model
| Parameter | Control Group (Vehicle) | Treatment Group (this compound) | Reference |
| Mouse Strain | NOD/SCID | NOD/SCID | [1] |
| Cell Line | 697 (precursor-B ALL) | 697 (precursor-B ALL) | [1] |
| Number of Animals | 11 | 12 | [3] |
| Treatment | Normal Saline | 5 mg/kg this compound in normal saline | [1][3] |
| Administration | Subcutaneous daily (5 days on, 2 days off, 5 days on) | Subcutaneous daily (5 days on, 2 days off, 5 days on) | [1][3] |
| Outcome | Progressive disease | Delayed or prevented engraftment of B-lymphoblasts in 50% of animals | [1][2][3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Reconstitution: Aseptically reconstitute lyophilized this compound to a stock concentration of 10 mg/mL in sterile DMSO.
-
Dilution: For a 5 mg/kg dose in a 25-gram mouse, dilute the stock solution in sterile normal saline to a final volume of 250 µL per injection. Prepare fresh dilutions daily.
Precursor-B ALL Xenograft Mouse Model Protocol
-
Animal Model: Utilize female, 6-8 week old NOD/SCID mice.[1] Allow mice to acclimate for at least one week prior to the commencement of the study.
-
Cell Culture: Culture 697 precursor-B ALL cells in appropriate media and conditions to ensure high viability.
-
Cell Implantation: On day 1 of the study, subcutaneously inject 5 x 10^6 viable 697 cells in 200 µL of sterile PBS into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment and general health.
-
Treatment Initiation: Twenty-eight days post-cell injection, randomize mice into control and treatment groups.[1]
-
Drug Administration:
-
Endpoint: Monitor animals for signs of progressive disease, including weight loss, organomegaly, and decreased movement. The study may be concluded at a pre-determined time point (e.g., day 72 post-engraftment) or when humane endpoints are reached.[1]
Visualizations
Caption: this compound dual-inhibitory signaling pathway.
Caption: Experimental workflow for this compound in a xenograft model.
References
Application Notes and Protocols for Western Blot Analysis of the Notch Pathway Following Gamma-Secretase Inhibitor (GSI-I) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of the Notch signaling pathway using Western blotting, with a specific focus on assessing the effects of Gamma-Secretase Inhibitor I (GSI-I) treatment. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the key biological and experimental processes.
Introduction
The Notch signaling pathway is a highly conserved cell-to-cell communication system that plays a critical role in regulating cell fate decisions, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the Notch pathway is implicated in a variety of diseases, including developmental disorders and cancer.[4][5] The key event in the activation of the Notch pathway is the proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD).[1][2][4] The NICD then translocates to the nucleus to regulate the transcription of target genes.[1][2][4]
Gamma-secretase is a multi-protein enzyme complex that performs the final intramembranous cleavage of the Notch receptor, a critical step for the release of the NICD.[2][6] Gamma-Secretase Inhibitors (GSIs) are a class of drugs that block the activity of this enzyme, thereby preventing the activation of the Notch pathway.[7][8] Western blotting is a powerful and widely used technique to study the effects of GSIs on the Notch pathway by detecting changes in the levels of key proteins, most notably the reduction of NICD.[9][10]
Signaling Pathway and Experimental Workflow
Notch Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the gamma-secretase complex, releases the NICD, which then moves to the nucleus to activate target gene expression.
Experimental Workflow for Western Blot Analysis
The general workflow for analyzing the effect of GSI-I on the Notch pathway involves cell culture and treatment, protein extraction, quantification, separation by gel electrophoresis, transfer to a membrane, and immunodetection of target proteins.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Sample preparation for western blot | Abcam [abcam.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Notch Activated Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. In vitro validation of gamma-secretase inhibitors alone or in combination with other anti-cancer drugs for the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Measuring Apoptosis with Z-LLNle-CHO using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Z-LLNle-CHO, also known as Gamma-Secretase Inhibitor I (GSI-I), is a potent inducer of apoptosis. It functions as a dual inhibitor of γ-secretase and the proteasome, targeting multiple pathways involved in cell survival and proliferation.[1][2][3] This document provides detailed application notes and protocols for measuring apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis of apoptotic markers.
Principle of the Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of viable and early apoptotic cells. In late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the nucleus. By analyzing the fluorescence of both Annexin V and PI, a quantitative assessment of the apoptotic cell population can be achieved.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the viability of various precursor-B Acute Lymphoblastic Leukemia (ALL) cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Effect on Cell Viability |
| 697 | Not Specified | 18 | Cell viability was abolished[2] |
| Nalm6 | 1.25 | 24 | ~50% cell death[1] |
| Nalm6 | 2.5 | 24 | >90% cell death[1] |
| 697 | 1.25 | 24 | ~50% cell death[1] |
| 697 | 2.5 | 24 | >90% cell death[1] |
| MHH-Call3 | 1.25 | 24 | ~50% cell death[1] |
| MHH-Call3 | 2.5 | 24 | >90% cell death[1] |
| RS4;11 | 0.5 | Not Specified | Cell death occurred[1] |
| Tanoue | 2.5 | Not Specified | ~20% cell death[1] |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism primarily involving the inhibition of γ-secretase and the proteasome. This dual inhibition disrupts key cellular signaling pathways, ultimately leading to programmed cell death.
Caption: this compound apoptotic signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring this compound-induced apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis measurement.
Experimental Protocols
Materials
-
This compound (Calbiochem or other reputable supplier)
-
Cell line of interest (e.g., 697, Nalm6 precursor-B ALL cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., T-25 flasks or 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Treatment:
-
Allow cells to adhere or stabilize for 24 hours after seeding.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.5 µM, 1.25 µM, 2.5 µM).
-
Prepare a vehicle control by adding the same volume of DMSO-containing medium without this compound. The final DMSO concentration should be consistent across all conditions and ideally below 0.1% to minimize solvent-induced cytotoxicity.
-
Replace the existing medium with the prepared treatment and control media.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Determine the cell density and adjust to approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or as recommended by the manufacturer).
-
Add 5 µL of Propidium Iodide solution (or as recommended by the manufacturer).
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Data Analysis
The following diagram illustrates the logical gating strategy for analyzing Annexin V/PI stained cells.
Caption: Gating strategy for apoptosis analysis.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.
The percentage of cells in each quadrant provides a quantitative measure of the apoptotic response to this compound treatment.
Troubleshooting
-
High background staining in the negative control:
-
Ensure gentle handling of cells during harvesting and staining to prevent mechanical damage to the cell membrane.
-
Optimize the concentrations of Annexin V and PI.
-
Check for contamination in the cell culture.
-
-
Low signal in the positive control:
-
Confirm the potency of the apoptosis-inducing agent (if using a positive control other than this compound).
-
Ensure the incubation time is sufficient to induce apoptosis.
-
-
Compensation issues:
-
Run single-stained controls for Annexin V and PI to set up proper compensation on the flow cytometer to correct for spectral overlap.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound to induce apoptosis and accurately quantify the cellular response using flow cytometry. This approach is valuable for studying the mechanisms of apoptosis and for the preclinical evaluation of novel anti-cancer agents.
References
Application Notes and Protocols: In Vitro Cell Viability Assay with Z-LLNle-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as GSI-I, is a potent, cell-permeable inhibitor of the proteasome, calpain, and γ-secretase.[1][2][3][4][5] Its ability to block these critical cellular pathways makes it a valuable tool for inducing and studying apoptosis in various cell lines. By inhibiting the proteasome, this compound can trigger the unfolded protein response and disrupt the degradation of pro-apoptotic proteins.[2][4] Its inhibition of γ-secretase interferes with Notch signaling, a pathway often implicated in cancer cell proliferation and survival.[2][3][4][5] Furthermore, as a calpain inhibitor, it can influence calcium-dependent signaling pathways related to cell death.[1][6] These multifaceted effects culminate in the activation of caspase cascades and the induction of apoptosis, making this compound a useful compound for in vitro cell viability and cytotoxicity assays.[2][4]
These application notes provide a comprehensive overview of the use of this compound in cell viability assays, including its mechanism of action, protocols for its application, and expected outcomes in relevant cell lines.
Mechanism of Action
This compound induces cell death through the simultaneous inhibition of several key cellular pathways:
-
Proteasome Inhibition: this compound is a potent inhibitor of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, which can trigger apoptosis.
-
γ-Secretase Inhibition: As a γ-secretase inhibitor (GSI), this compound blocks the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptor.[2][3][4][5] This inhibition prevents the translocation of the Notch intracellular domain (NICD) to the nucleus, thereby downregulating the expression of Notch target genes involved in cell survival and proliferation, such as Hey2 and Myc.[2]
-
Calpain Inhibition: this compound also exhibits inhibitory activity against calpains, a family of calcium-dependent cysteine proteases.[1] While the direct contribution of calpain inhibition to this compound-induced apoptosis is context-dependent, calpains are known to be involved in both pro-apoptotic and anti-apoptotic pathways.
The concerted inhibition of these pathways leads to the activation of downstream apoptotic signaling, including the generation of reactive oxygen species (ROS) and the activation of the caspase cascade, ultimately resulting in programmed cell death.[2][4]
Data Presentation
In Vitro Efficacy of this compound on Precursor-B Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Result | Reference |
| 697 | 2.5 | 18 | >80% reduction in cell viability | [2] |
| Nalm6 | 1.25 | 24 | ~50% cell death | [2][4] |
| 697 | 1.25 | 24 | ~50% cell death | [2][4] |
| MHH-Call3 | 1.25 | 24 | ~50% cell death | [4] |
| RS4;11 | 0.5 | 24 | Significant cell death | [2] |
| Tanoue | 2.5 | 24 | Relatively resistant | [2] |
IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CP67-MEL | Melanoma | 0.299 | [7] |
| Geometric Mean (397 cell lines) | Various | 2.28 | [7] |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for a cell viability assay using this compound.
Experimental Protocols
Protocol 1: General Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., WST-1 or MTT)
This protocol provides a general method for assessing the effect of this compound on cell viability using a colorimetric assay.
Materials:
-
This compound (Calbiochem or equivalent)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Solubilization buffer (for MTT assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 18, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Viability Assessment:
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for WST-1, 570 nm for MTT).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases, caspase-3 and caspase-7, as an indicator of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding cells in a white-walled 96-well plate.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells) from all experimental readings.
-
Express the caspase activity as the fold change relative to the vehicle-treated control cells.
-
Troubleshooting
-
Low signal in viability assays:
-
Increase the cell seeding density.
-
Extend the incubation time with the viability reagent.
-
Ensure the viability reagent is not expired and has been stored correctly.
-
-
High background in caspase assays:
-
Some sera contain caspase activity. Include a "no-cell" control with medium and serum to determine the background signal and subtract it from all other readings.[8]
-
-
Inconsistent results:
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Maintain consistent cell passage numbers and confluency.
-
Check for and prevent contamination of cell cultures.
-
Conclusion
This compound is a versatile and potent tool for inducing apoptosis in vitro. Its multi-target inhibitory action on the proteasome, γ-secretase, and calpain provides a robust method for studying cell death pathways and assessing the cytotoxic potential of novel therapeutics. The protocols outlined above provide a framework for utilizing this compound in cell viability and apoptosis assays, which can be adapted to specific cell types and experimental questions. Careful optimization of cell density, compound concentration, and incubation time is recommended for achieving reproducible and meaningful results.
References
- 1. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. GSI-I (this compound) inhibits ?-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia. [vivo.health.unm.edu]
- 6. Effect of calpain and proteasome inhibition on Ca2+-dependent proteolysis and muscle histopathology in the mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. ulab360.com [ulab360.com]
Application Notes and Protocols for Microarray Analysis of Gene Expression Changes by GSI-I
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Gamma-Secretase Inhibitor I (GSI-I)
Gamma-Secretase Inhibitor I (GSI-I), also known as Z-LLNle-CHO, is a potent, cell-permeable inhibitor of the gamma-secretase complex, a multi-protein enzyme crucial for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptor.[1][2] The inhibition of gamma-secretase prevents the final proteolytic step that releases the Notch Intracellular Domain (NICD).[3] Consequently, the NICD cannot translocate to the nucleus to activate the transcription of downstream target genes.[3] This interruption of the Notch signaling pathway is of significant interest in cancer research, particularly in malignancies where Notch signaling is aberrantly activated, such as T-cell Acute Lymphoblastic Leukemia (T-ALL).[2]
Mechanism of Action and Rationale for Microarray Analysis
The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis.[3][4] In many cancers, including over 60% of T-ALL cases, mutations lead to the constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[2] GSI-I, by blocking this pathway, can induce cell cycle arrest and apoptosis in these cancer cells.[2][5]
Microarray analysis is a high-throughput technology that allows for the simultaneous measurement of the expression levels of thousands of genes.[6] By comparing the gene expression profiles of cancer cells treated with GSI-I to untreated control cells, researchers can:
-
Identify Downstream Targets: Elucidate the full spectrum of genes directly and indirectly regulated by the Notch signaling pathway.
-
Understand Molecular Mechanisms: Gain insights into the specific cellular processes affected by GSI-I treatment, such as cell cycle control, apoptosis, and differentiation.
-
Discover Biomarkers: Identify potential biomarkers that predict sensitivity or resistance to GSI-I therapy.
-
Assess Off-Target Effects: Evaluate the broader impact of the inhibitor on global gene expression to understand potential side effects.
This document provides a summary of gene expression changes induced by GSI-I and detailed protocols for performing microarray analysis to study these effects.
Data Presentation: Gene Expression Changes Induced by GSI-I
The following table summarizes the regulation of key genes in cancer cell lines following treatment with a Gamma-Secretase Inhibitor. The data is compiled from multiple studies and represents typical changes observed in GSI-sensitive cell lines, particularly in the context of T-ALL.
| Gene Symbol | Gene Name | Function | Expected Regulation by GSI-I | Fold Change (Illustrative) |
| HES1 | Hairy and Enhancer of Split 1 | Transcriptional repressor, key Notch target | Down-regulated | ~ -4.0 |
| HEY1 | Hairy/Enhancer-of-Split Related with YRPW Motif 1 | Transcriptional repressor, Notch target | Down-regulated | ~ -3.5 |
| MYC | MYC Proto-Oncogene | Transcription factor, cell cycle progression | Down-regulated | ~ -2.5 |
| DTX1 | Deltex E3 Ubiquitin Ligase 1 | Regulator of Notch signaling | Down-regulated | ~ -3.0 |
| NRARP | NOTCH-Regulated Ankyrin Repeat Protein | Negative feedback regulator of Notch | Down-regulated | ~ -2.8 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | Up-regulated | ~ +2.0 |
| CDKN2D | Cyclin Dependent Kinase Inhibitor 2D (p19) | Cell cycle arrest | Up-regulated | ~ +2.2 |
| GIMAP5 | GTPase, IMAP Family Member 5 | Apoptosis regulation | Down-regulated | ~ -2.1 |
Note: The fold changes are illustrative and can vary based on the specific GSI, cell line, dosage, and treatment duration.
Experimental Protocols
This section provides a detailed methodology for a typical microarray experiment to analyze gene expression changes following GSI-I treatment of a T-ALL cell line (e.g., Jurkat, CUTLL1).
Cell Culture and GSI-I Treatment
-
Cell Line Maintenance: Culture T-ALL cells (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.
-
Cell Seeding: Seed the cells at a density of 5 x 10^5 cells/mL in sterile culture flasks. Prepare replicate flasks for each condition (e.g., 3 for GSI-I treatment, 3 for vehicle control).
-
GSI-I Preparation: Prepare a stock solution of GSI-I (e.g., 10 mM in DMSO).
-
Treatment:
-
GSI-I Group: Add GSI-I from the stock solution to the treatment flasks to a final concentration of 1 µM.
-
Control Group: Add an equivalent volume of the vehicle (DMSO) to the control flasks.
-
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 or 48 hours). The optimal time should be determined from preliminary time-course experiments.
-
Cell Harvesting: After incubation, transfer the cell suspensions to centrifuge tubes. Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with 10 mL of cold phosphate-buffered saline (PBS). Repeat the centrifugation.
-
Storage: Discard the supernatant and either proceed immediately to RNA extraction or snap-freeze the cell pellet in liquid nitrogen and store at -80°C.
Total RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: Assess the RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for microarray analysis to ensure high-quality data.
cDNA Synthesis, Labeling, and Hybridization
-
cDNA Synthesis: Starting with 1-5 µg of total RNA, synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.
-
Second-Strand Synthesis: Synthesize second-strand cDNA to create double-stranded cDNA (ds-cDNA).
-
cRNA Amplification and Labeling: Perform in vitro transcription (IVT) using the ds-cDNA as a template to generate biotin-labeled complementary RNA (cRNA). This step also amplifies the target material.
-
cRNA Purification and Fragmentation: Purify the labeled cRNA and then fragment it into smaller pieces (35-200 bases) by heating at 94°C in a fragmentation buffer. This is crucial for efficient hybridization to the microarray probes.
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented, labeled cRNA.
-
Inject the cocktail into a microarray chip (e.g., Affymetrix GeneChip).
-
Incubate the chip in a hybridization oven at 45°C for 16 hours with rotation to ensure uniform hybridization.
-
Microarray Washing, Staining, and Scanning
-
Washing and Staining: Following hybridization, wash the microarray chip to remove non-specifically bound cRNA. This is typically performed in an automated fluidics station. The chip is then stained with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin labels on the cRNA. An antibody-based amplification step is often included to enhance the signal.
-
Scanning: Scan the stained microarray chip using a high-resolution laser scanner. The scanner excites the phycoerythrin dye and detects the emitted fluorescence. The intensity of the fluorescence at each probe location is proportional to the amount of cRNA bound to it.
Data Acquisition and Analysis
-
Image Analysis: The scanner software generates a high-resolution image of the microarray and quantifies the fluorescence intensity for each probe.
-
Data Preprocessing:
-
Background Correction: Subtract the background fluorescence from the probe intensity values.
-
Normalization: Normalize the data across all arrays to correct for systematic variations that are not due to biological differences (e.g., differences in labeling efficiency or scanner settings). Quantile normalization is a commonly used method.[6]
-
Summarization: Combine the intensities of multiple probes corresponding to the same gene to obtain a single expression value for that gene.
-
-
Differential Gene Expression Analysis:
-
Identify genes that are differentially expressed between the GSI-I treated and control groups. This is typically done using statistical tests such as the t-test or ANOVA, with a correction for multiple hypothesis testing (e.g., Benjamini-Hochberg False Discovery Rate).
-
Set a threshold for significance, for example, a fold change > 2 or < -2 and a p-value < 0.05.
-
-
Functional Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG pathways) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by GSI-I treatment.
-
Mandatory Visualizations
Experimental Workflow for Microarray Analysis
Caption: Experimental workflow for microarray analysis of GSI-I treated cells.
Notch Signaling Pathway Inhibition by GSI-I
Caption: Inhibition of the Notch signaling pathway by GSI-I.
References
- 1. researchgate.net [researchgate.net]
- 2. The Genetics and Mechanisms of T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
Z-LLNle-CHO: A Powerful Tool for Interrogating Protein Degradation Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as GSI-I, is a potent and versatile cell-permeable inhibitor widely utilized in the study of protein degradation and cellular signaling. Structurally similar to the proteasome inhibitor MG-132, this compound exhibits a dual inhibitory function, targeting both the γ-secretase complex and the 26S proteasome.[1][2][3][4] This dual activity makes it a valuable tool for dissecting complex cellular processes, including Notch signaling, protein quality control, and apoptosis. In various cancer cell lines, particularly those of hematopoietic origin, this compound has been demonstrated to induce robust apoptosis by disrupting these critical pathways.[1][2][3][4][5] These application notes provide a comprehensive overview of this compound, its mechanisms of action, and detailed protocols for its use in studying protein degradation pathways.
Mechanism of Action
This compound exerts its biological effects through the inhibition of two key cellular machineries:
-
Proteasome Inhibition: The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This process is essential for maintaining protein homeostasis, regulating cell cycle progression, and eliminating misfolded or damaged proteins. This compound inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of polyubiquitinated proteins. This disruption of protein degradation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.
-
γ-Secretase Inhibition: γ-secretase is an intramembrane protease complex responsible for the cleavage of several transmembrane proteins, most notably the Notch receptor. Notch signaling is a highly conserved pathway that plays a crucial role in cell fate determination, proliferation, and survival. By inhibiting γ-secretase, this compound prevents the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby downregulating the expression of Notch target genes such as Hey2 and Myc.[1][2][3][4]
The dual inhibition of both the proteasome and γ-secretase by this compound results in a synergistic induction of apoptosis, making it a more potent cytotoxic agent in certain cancer cells compared to selective inhibitors of either pathway alone.[1][2][3][4]
Data Presentation
The following tables summarize the dose-dependent and time-course effects of this compound on cell viability and apoptosis-related events in various cancer cell lines.
Table 1: Dose-Response of this compound on Cancer Cell Viability
| Cell Line | Concentration (µM) | Treatment Duration | Percent Cell Death | Reference |
| 697 (Precursor-B ALL) | 1.25 | 24 hours | ~50% | [1] |
| 697 (Precursor-B ALL) | 2.5 | 24 hours | >90% | [1] |
| Nalm6 (Precursor-B ALL) | 1.25 | 24 hours | ~50% | [1] |
| Nalm6 (Precursor-B ALL) | 2.5 | 24 hours | >90% | [1] |
| MHH-Call3 (Precursor-B ALL) | 1.25 | 24 hours | ~50% | [1] |
| MHH-Call3 (Precursor-B ALL) | 2.5 | 24 hours | >90% | [1] |
Table 2: Time-Course of Apoptosis Induction by this compound in 697 Cells
| Apoptotic Marker | Treatment | Time Point | Observation | Reference |
| Caspase 9 Activation | 2.5 µM this compound | 6 hours | Increased Cleavage | [1] |
| Caspase 3 Activation | 2.5 µM this compound | 12 hours | Increased Cleavage | [1] |
| PARP Cleavage | 2.5 µM this compound | 18 hours | Increased Cleavage | [1] |
| ROS Production | 2.5 µM this compound | 6 hours | Significant Increase | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on protein degradation pathways.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis for Protein Accumulation and Pathway Modulation
This protocol is for detecting the accumulation of ubiquitinated proteins and assessing the status of key signaling proteins following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-cleaved caspase-3, anti-PARP, anti-Notch1, anti-p-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132, for control)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well black plate, add the cell lysate to the wells.
-
Add the assay buffer to each well.
-
To initiate the reaction, add the fluorogenic proteasome substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) at different time points.
-
Calculate the proteasome activity based on the rate of fluorescence increase and normalize to the protein concentration of the lysate.
Visualizations
The following diagrams illustrate the key pathways affected by this compound and a general experimental workflow.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by this compound.
Caption: The Notch Signaling Pathway and its inhibition by this compound.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSI-I (this compound) inhibits ?-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia. [vivo.health.unm.edu]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. γ-Secretase inhibitor I induces apoptosis in chronic lymphocytic leukemia cells by proteasome inhibition, endoplasmic reticulum stress increase and notch down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LLNle-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLNle-CHO, also known as γ-Secretase Inhibitor I, is a potent, cell-permeable peptide aldehyde that functions as a dual inhibitor of γ-secretase and the proteasome.[1][2][3] Its ability to block these two critical cellular pathways makes it a valuable tool for research in areas such as cancer biology, neurobiology, and immunology. This compound has been shown to induce apoptosis in various cancer cell lines by inhibiting the Notch signaling pathway and promoting the accumulation of pro-apoptotic proteins through proteasome inhibition.[1][4][5]
These application notes provide detailed protocols for the proper dissolution and storage of this compound, as well as a general protocol for its application in cell culture experiments.
Data Presentation
| Property | Value |
| Molecular Formula | C₂₆H₄₀N₄O₅ |
| Molecular Weight | 472.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (100 mg/mL, may require sonication) |
| Storage of Solid | Store at -20°C for up to 3 years. Keep away from moisture. |
| Storage of Stock Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
| Typical Working Concentration | 1-10 µM in cell culture, depending on the cell line and experimental design. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, if you weighed 4.73 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[4]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is recommended to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate or stock solution into the pre-warmed cell culture medium. For example, to prepare a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should be the same concentration of DMSO as is present in the highest concentration of your this compound treatment group.
-
Application to Cells: Immediately add the prepared working solutions to your cell cultures. Gently mix the plate or flask to ensure even distribution of the compound.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Mandatory Visualization
Caption: Dual inhibitory mechanism of this compound.
Caption: Experimental workflow for this compound treatment.
References
- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting Z-LLNle-CHO insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Z-LLNle-CHO in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of both γ-secretase and the proteasome.[1][2][3][4] Its dual inhibitory action makes it a valuable tool in studying cellular pathways related to protein degradation and signaling. By inhibiting γ-secretase, it interferes with the Notch signaling pathway, which is crucial in cell fate determination, proliferation, and differentiation.[3][4] Its inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis.[1][2]
Q2: What are the primary research applications for this compound?
This compound is widely used in cancer research to induce apoptosis in various cancer cell lines, including glioblastoma, breast cancer, and leukemia.[1][2] It is also utilized in studies of neurodegenerative diseases where γ-secretase and protein aggregation play a role.
Q3: How should I store this compound powder and stock solutions?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2] For short-term storage, -20°C is suitable for up to one month.[2]
Troubleshooting Guide: this compound Insolubility in Culture Media
One of the most common challenges encountered when working with this compound is its poor solubility in aqueous solutions like cell culture media. This guide provides a step-by-step approach to troubleshoot and resolve these issues.
Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Possible Cause | Suggested Solution |
| High final concentration of this compound | The final concentration of the compound may exceed its solubility limit in the aqueous medium. Try lowering the final concentration of this compound in your experiment. |
| Solvent shock | The direct addition of a concentrated organic stock solution to the aqueous medium can cause the compound to precipitate out. To avoid this, try a serial dilution approach. First, dilute the stock solution in a small volume of culture medium, mix well, and then add this intermediate dilution to the final volume of the medium. |
| High concentration of the organic solvent | The final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium might be too high, causing cytotoxicity or insolubility of media components. Ensure the final solvent concentration is non-toxic to your cells, typically below 0.5% for most cell lines.[5][6][7] |
| Incorrect stock solution solvent | The choice of solvent for the stock solution is critical. DMSO is a common and effective solvent for this compound. |
Problem: The this compound stock solution appears cloudy or contains visible particles.
| Possible Cause | Suggested Solution |
| Incomplete dissolution | The compound may not be fully dissolved in the solvent. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. |
| Low-quality solvent | The solvent used may be of poor quality or contain water, which can reduce the solubility of hydrophobic compounds. Use anhydrous, high-purity solvents. |
| Compound degradation | Improper storage of the powder or stock solution can lead to degradation and reduced solubility. Ensure the compound is stored under the recommended conditions. |
Quantitative Data: this compound Solubility
| Solvent | Known Solubility/Recommended Concentration | Notes |
| DMSO | Soluble | Commonly used for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Culture Media (e.g., DMEM, RPMI) | Poorly soluble | Direct dissolution in aqueous media is not recommended. Dilution from a concentrated stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 475.62 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.76 mg of this compound.
-
Add the appropriate volume of anhydrous, sterile DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment. For example, to achieve a final concentration of 10 µM in 10 ml of culture medium.
-
Direct Dilution (for lower final concentrations):
-
Calculate the volume of stock solution needed: (10 µM * 10 ml) / 10 mM = 10 µl.
-
Directly add 10 µl of the 10 mM stock solution to the 10 ml of culture medium.
-
Mix immediately by gently pipetting or swirling the flask/plate.
-
-
Serial Dilution (recommended to prevent precipitation):
-
Prepare an intermediate dilution by adding 10 µl of the 10 mM stock solution to 990 µl of pre-warmed culture medium to get a 100 µM solution.
-
Vortex the intermediate dilution gently.
-
Add 1 ml of the 100 µM intermediate dilution to 9 ml of culture medium to achieve the final 10 µM concentration.
-
-
Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.5%).
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Z-LLNle-CHO Concentration for Maximum Apoptosis
Welcome to the technical support center for the use of Z-LLNle-CHO in apoptosis induction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound, also known as GSI-I, is a potent, cell-permeable inhibitor of two critical cellular components: the γ-secretase complex and the proteasome.[1][2] Its dual-inhibitory action triggers robust apoptosis in various cancer cell lines, particularly those of hematopoietic origin.[2][3]
The induction of apoptosis by this compound is a multi-faceted process:
-
γ-Secretase Inhibition: By blocking γ-secretase, this compound prevents the cleavage and activation of Notch receptors. This disruption of the Notch signaling pathway, which is often overactive in cancer, leads to decreased expression of downstream survival genes like Hey2 and Myc.[1][2]
-
Proteasome Inhibition: this compound also inhibits the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. This leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), causing ER stress and triggering the Unfolded Protein Response (UPR).[1][2][4] Prolonged ER stress is a potent inducer of apoptosis. Proteasome inhibition can also lead to the accumulation of pro-apoptotic proteins and the activation of signaling pathways like NF-κB and p53, further contributing to cell death.[1][4][5]
Q2: What is a typical effective concentration range for this compound?
The optimal concentration of this compound is highly cell-line dependent. Based on published data, a starting concentration range of 0.5 µM to 10 µM is recommended for initial dose-response experiments. For many precursor-B acute lymphoblastic leukemia (ALL) cell lines, significant apoptosis is observed within the 1.25 µM to 2.5 µM range after 18-24 hours of treatment.[1] However, some sensitive cell lines may respond to concentrations as low as 0.5 µM.[1] It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration for maximizing apoptosis while minimizing non-specific toxicity.
Q3: How long should I incubate my cells with this compound?
Apoptotic effects of this compound are typically observed within 18 to 24 hours of treatment in sensitive cell lines.[1][2] However, the onset of apoptosis can vary depending on the cell type and the concentration of the inhibitor used. Time-course experiments are recommended to identify the optimal incubation period for your experimental system. Early markers of apoptosis, such as caspase activation, can be detected as early as 6 hours post-treatment.
Q4: Can this compound induce non-apoptotic cell death?
While this compound is a potent inducer of apoptosis, at high concentrations or in certain cell types, it may also induce other forms of cell death, such as necrosis. It is important to distinguish between apoptosis and necrosis in your experiments using assays like Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
Q5: Are there known resistance mechanisms to this compound?
Resistance to this compound can arise from various factors, including alterations in the drug targets (γ-secretase and proteasome) or the activation of compensatory survival pathways.[6] For instance, cell lines with low dependence on Notch signaling or with upregulated anti-apoptotic proteins may exhibit reduced sensitivity.[7][8]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the viability of various precursor-B ALL cell lines after 24 hours of treatment. Note that this data reflects cell death, which includes both apoptosis and necrosis.
| Cell Line | This compound Concentration (µM) | % Cell Death (approx.) |
| Nalm6 | 1.25 | ~50% |
| 2.5 | >90% | |
| 697 | 1.25 | ~50% |
| 2.5 | >90% | |
| MHH-Call3 | 1.25 | ~50% |
| 2.5 | >90% | |
| RS4;11 | 0.5 | Significant cell death |
Data adapted from Meng et al., Leukemia (2011).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptosis induction | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line. - Incorrect incubation time: The incubation period may be too short to observe significant apoptosis. - Cell line resistance: The cells may be inherently resistant to this compound. - Reagent degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). - Verify the expression and activity of Notch and the proteasome in your cell line. Consider using a positive control for apoptosis induction. - Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it correctly. |
| High background cell death in control | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Poor cell health: The cells may have been unhealthy before the experiment. | - Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control. - Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. |
| Inconsistent results | - Variability in cell density: Inconsistent cell seeding can lead to variable drug effects. - Inaccurate pipetting: Errors in dispensing this compound or cells. - Fluctuations in incubator conditions: Changes in temperature or CO2 levels can affect cell growth and drug response. | - Ensure a uniform single-cell suspension and accurate cell counting before seeding. - Use calibrated pipettes and proper pipetting techniques. - Regularly monitor and maintain incubator conditions. |
| High percentage of necrotic cells | - Excessively high this compound concentration: High concentrations can lead to rapid, non-apoptotic cell death. - Prolonged incubation: Extended incubation can lead to secondary necrosis of apoptotic cells. | - Lower the concentration of this compound. - Harvest cells at an earlier time point. |
Experimental Protocols
Dose-Response Experiment for Apoptosis Induction
This protocol outlines a general workflow for determining the optimal concentration of this compound for inducing apoptosis in your cell line.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
Materials:
-
This compound treated and control cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound, leading to the induction of apoptosis.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. γ-Secretase inhibitor I induces apoptosis in chronic lymphocytic leukemia cells by proteasome inhibition, endoplasmic reticulum stress increase and notch down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of γ-secretase activity synergistically enhances tumour necrosis factor-related apoptosis-inducing ligand induced apoptosis in T-cell acute lymphoblastic leukemia cells via upregulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Off-Target Effects of GSI-I in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of the γ-secretase inhibitor GSI-I in cancer research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with GSI-I, with a focus on distinguishing off-target from on-target effects.
Question: My cancer cells are undergoing apoptosis at low concentrations of GSI-I, even in cell lines with low or no Notch signaling. Is this an off-target effect?
Answer:
Yes, this is likely an off-target effect. While the primary target of GSI-I is the γ-secretase complex, leading to the inhibition of Notch signaling, GSI-I and other related compounds can also induce apoptosis through Notch-independent mechanisms. One significant off-target effect of GSI-I (Z-LLNle-CHO) is the inhibition of the proteasome.[1][2] This can lead to the accumulation of pro-apoptotic proteins and trigger cell death irrespective of Notch pathway activity.
Troubleshooting Steps:
-
Confirm On-Target Notch Inhibition: Perform a Western blot to analyze the levels of the cleaved, active form of Notch1 (NICD). A reduction in NICD levels indicates successful on-target activity. If you do not observe a decrease in NICD but still see apoptosis, an off-target effect is highly probable.
-
Assess Proteasome Activity: To determine if the observed apoptosis is due to proteasome inhibition, you can perform a proteasome activity assay in your GSI-I treated cells. Compare the results with a known proteasome inhibitor like MG132. GSI-I has been shown to inhibit proteasome activity at levels comparable to MG132.[1]
-
Evaluate Apoptosis in Notch-Negative Controls: Test the effect of GSI-I on a cancer cell line that does not express Notch receptors. If apoptosis is still induced, it strongly suggests a Notch-independent off-target mechanism.
-
Rescue Experiment: To confirm that the apoptotic effect is independent of Notch, you can try to rescue the phenotype by overexpressing NICD. If the cells still undergo apoptosis, the effect is not mediated by Notch inhibition.
Question: I am not observing the expected inhibition of Notch target genes (e.g., Hes1, Hey1) after GSI-I treatment, but I am seeing other phenotypic changes like altered cell morphology or reduced proliferation. What could be the cause?
Answer:
This scenario suggests that the observed effects are likely due to off-target activities of GSI-I, or that the concentration and duration of your treatment are not optimal for Notch inhibition in your specific cell line. Different γ-secretase inhibitors have distinct pharmacological profiles, and some may have more potent off-target effects at concentrations that are suboptimal for Notch inhibition.
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiment: Perform a dose-response experiment with a range of GSI-I concentrations and a time-course experiment to determine the optimal conditions for Notch target gene inhibition in your cell line.
-
Investigate Alternative Signaling Pathways: Consider the possibility that GSI-I is affecting other signaling pathways. A notable off-target interaction for some GSIs is the Wnt/β-catenin pathway. Perform a Western blot to assess the levels of key proteins in this pathway, such as active β-catenin. Some GSIs have been shown to inhibit the Wnt/β-catenin pathway.
-
Proteomic Analysis: For a comprehensive view of off-target effects, consider performing a proteomic analysis of your GSI-I treated cells compared to control cells. This can reveal unexpected changes in protein expression and identify other affected pathways.
-
Experimental Workflow for Investigating Off-Target Effects:
Troubleshooting workflow for GSI-I effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of GSI-I?
A1:
-
On-Target Effect: The primary on-target effect of GSI-I is the inhibition of the γ-secretase enzyme complex. This prevents the cleavage of multiple substrates, most notably the Notch receptors, thereby blocking Notch signaling. This is often the desired therapeutic effect in cancer research, as aberrant Notch signaling is implicated in many cancers.
-
Known Off-Target Effects:
-
Proteasome Inhibition: GSI-I (this compound) is also a potent inhibitor of the proteasome, which can lead to apoptosis independently of Notch inhibition.[1][2]
-
Wnt/β-catenin Pathway Inhibition: Some γ-secretase inhibitors have been shown to concomitantly inhibit the Wnt/β-catenin signaling pathway.
-
Hedgehog Pathway Interaction: While less directly established for GSI-I, there is crosstalk between the Notch and Hedgehog signaling pathways, and modulation of one can impact the other. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers.[3][4][5][6][7]
-
Induction of Apoptosis via Multi-polar Spindle Formation: Some studies suggest that GSIs can enhance vincristine-induced apoptosis by promoting multi-polar spindle formation, a mechanism that is independent of Notch signaling.[8][9]
-
Q2: How do the IC50 values for on-target versus off-target effects of different GSIs compare?
A2: The potency and selectivity of γ-secretase inhibitors vary significantly. Below is a summary of reported IC50 values for several common GSIs, illustrating their different profiles for inhibiting Notch and APP (a substrate related to Alzheimer's disease, the original target for many GSIs).
| GSI | Target | IC50 (nM) | Reference |
| BMS-906024 | cNOTCH1sub | 0.33 | [10] |
| cNOTCH2sub | 0.29 | [10] | |
| cNOTCH3sub | 1.14 | [10] | |
| cNOTCH4sub | 0.43 | [10] | |
| MK-0752 | Notch Cleavage | 55 | [1] |
| PF-3084014 (Nirogacestat) | γ-secretase (cell-free) | 6.2 | [1][11] |
| γ-secretase (whole-cell) | 1.3 | [1] | |
| Notch Signaling | 1915 | [1] | |
| RO4929097 | γ-secretase | 4 | [11] |
| Aβ40 Processing | 14 | [11] | |
| Notch Processing | 5 | [11] | |
| Semagacestat | Aβ42 | 10.9 | [11] |
| Notch Signaling | 14.1 | [11] | |
| LY-411575 | γ-secretase (membrane) | 0.078 | [11] |
| Notch S3 Cleavage | 0.39 | [11] | |
| Compound E | β-amyloid(40) | 0.24 | [11] |
| β-amyloid(42) | 0.37 | [11] | |
| Notch Cleavage | 0.32 | [11] | |
| GSI-I (this compound) | Hepatocellular Carcinoma Cell Growth | 1200 (1.2 µmol/l) | [12] |
| GSI-IX | Hepatocellular Carcinoma Cell Growth | 40000 (40 µmol/l) | [12] |
Note: "sub" refers to a substrate-based assay. IC50 values can vary depending on the assay and cell line used.
Q3: What are the key signaling pathways that can be affected by GSI-I off-target activity?
A3: Besides the on-target Notch pathway, researchers should be aware of potential off-target effects on the following key signaling pathways:
Experimental Protocols
Western Blot Protocol for Detecting Notch1 Activation
This protocol is for assessing the on-target effect of GSI-I by measuring the levels of cleaved Notch1 (NICD).
-
Sample Preparation:
-
Culture and treat your cancer cells with GSI-I at the desired concentrations and time points. Include a vehicle-only control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Notch1 (NICD) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the NICD band intensity to a loading control (e.g., β-actin or GAPDH).
-
MTT Cell Viability Assay Protocol
This protocol is used to assess the effect of GSI-I on cell viability and proliferation.
-
Cell Seeding:
-
Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of GSI-I concentrations. Include a vehicle-only control and a positive control for cell death if available.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Logical Relationship between On-Target and Off-Target Effects
The following diagram illustrates the decision-making process when interpreting experimental results with GSI-I.
References
- 1. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Hedgehog Signaling Pathway on DNA Repair Mechanisms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The emerging roles of Hedgehog signaling in tumor immune microenvironment [frontiersin.org]
- 7. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSI promotes vincristine-induced apoptosis by enhancing multi-polar spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSI-I has a better effect in inhibiting hepatocellular carcinoma cell growth than GSI-IX, GSI-X, or GSI-XXI - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-LLNle-CHO cytotoxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of Z-LLNle-CHO in non-cancerous cell lines.
Summary of this compound Cytotoxicity
This compound, also known as γ-Secretase Inhibitor I, is a cell-permeable peptide aldehyde that has been primarily studied for its pro-apoptotic effects in various cancer cell lines. Its mechanism of action involves the dual inhibition of γ-secretase and the proteasome.[1][2] This dual inhibition triggers robust apoptotic cell death in sensitive cell types.[1][2]
While extensive data exists for cancer cell lines, information regarding the cytotoxic effects of this compound on non-cancerous cell lines is limited. The available data suggests a significantly lower cytotoxic effect on normal cells compared to their cancerous counterparts.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Hematopoietic Cells
| Cell Type | Description | Treatment Conditions | Result | Reference |
| Precursor-B Acute Lymphoblastic Leukemia (ALL) Blasts | Primary cancer cells from patients | 2.5 µM this compound for 18 hours | 50-99% loss in cell viability | [3][4] |
| Normal Peripheral Blood B-cells | Non-cancerous cells from a healthy donor | 2.5 µM this compound for 18 hours | ~10% loss of viability | [3][4] |
Note: There is a notable lack of publicly available IC50 values for this compound in commonly used non-cancerous cell lines such as HEK293T, CHO, and normal human dermal fibroblasts. Researchers should perform dose-response experiments to determine the specific IC50 for their cell line of interest.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound leading to apoptosis in sensitive (primarily cancerous) cells involves the inhibition of pro-survival signals and the activation of apoptotic machinery.
Caption: this compound induced apoptosis pathway.
A general workflow for assessing the cytotoxicity of this compound is outlined below.
Caption: General workflow for cytotoxicity testing.
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using a WST-1 Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (Calbiochem or other supplier)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
WST-1 reagent (e.g., from Roche)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of your cell line and should be optimized.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at ~450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium and WST-1 but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting and FAQs
Q1: I am observing high cytotoxicity in my non-cancerous cell line at low concentrations of this compound. Is this expected?
A1: Based on available data, normal peripheral blood B-cells show significantly less sensitivity to this compound compared to their cancerous counterparts.[3][4] However, the sensitivity of other non-cancerous cell lines has not been widely reported. It is possible that your specific cell line is more sensitive. To troubleshoot:
-
Confirm Drug Concentration: Double-check your stock solution concentration and dilution calculations.
-
Assess Vehicle Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control.
-
Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells can be more susceptible to cytotoxic agents.
-
Reduce Incubation Time: Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to see if the toxicity is time-dependent.
Q2: My dose-response curve is not sigmoidal, and I cannot calculate an accurate IC50 value. What could be the issue?
A2: Several factors can lead to a poor dose-response curve:
-
Inappropriate Concentration Range: You may need to test a broader range of concentrations. If you see 100% cell death at your lowest concentration, test lower concentrations. If you see no effect at your highest concentration, test higher concentrations.
-
Assay Interference: this compound, like any compound, could potentially interfere with the assay itself. For example, it might have an effect on the absorbance or fluorescence reading. To test for this, run controls with the compound in cell-free medium.
-
Cell Clumping: Uneven cell seeding can lead to high variability between wells. Ensure you have a single-cell suspension before plating.
Q3: What are the primary mechanisms of this compound-induced cell death?
A3: In sensitive cells, this compound induces apoptosis through the dual inhibition of γ-secretase and the proteasome.[1][2] This leads to the inhibition of pro-survival signaling pathways like Notch and Akt, an increase in reactive oxygen species (ROS) production, and the activation of caspases (caspase-9 and -3).[1]
Q4: Can I use a caspase inhibitor to rescue my cells from this compound-induced death?
A4: Yes, in studies with precursor-B ALL cells, the general caspase inhibitor Z-VAD-FMK was shown to significantly prevent cell death induced by this compound.[1] This would be a good experiment to confirm if the cell death you are observing in your non-cancerous cell line is caspase-dependent.
Q5: Are there known off-target effects of this compound?
A5: The primary "off-target" effect that contributes significantly to its cytotoxicity is the inhibition of the proteasome, in addition to its intended target, γ-secretase.[5] The cytotoxicity in breast cancer cells, for instance, has been attributed more to proteasome inhibition than to γ-secretase inhibition.[5] This is an important consideration, as proteasome inhibition can have broad effects on cellular protein homeostasis.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cytotoxicity of gamma-secretase inhibitor I to breast cancer cells is mediated by proteasome inhibition, not by gamma-secretase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining optimal Z-LLNle-CHO treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-LLNle-CHO, a potent inhibitor of γ-secretase and the proteasome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as GSI-I, is a cell-permeable peptide aldehyde that functions as a dual inhibitor, targeting both γ-secretase and the 20S proteasome.[1][2] Its inhibitory activity on γ-secretase blocks the cleavage of transmembrane proteins, most notably Notch, preventing the release of the Notch Intracellular Domain (NICD) and subsequent downstream signaling.[2][3] Simultaneously, it inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and inducing cellular stress.[1]
Q2: What are the common cellular outcomes of this compound treatment?
A2: The dual inhibition of γ-secretase and the proteasome by this compound typically leads to the induction of apoptosis.[1][2][3] This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and an increase in reactive oxygen species (ROS).[3] In many cancer cell lines, treatment results in a dose- and time-dependent decrease in cell viability and proliferation.[3]
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cells. A common starting point for many cancer cell lines is in the low micromolar range.
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay |
| 697 | Precursor-B Acute Lymphoblastic Leukemia | ~1.25 | 24 | WST-1 |
| Nalm-6 | Precursor-B Acute Lymphoblastic Leukemia | ~1.25 | 24 | WST-1 |
| MHH-Call3 | Precursor-B Acute Lymphoblastic Leukemia | ~1.25 | 24 | WST-1 |
| RS4;11 | Precursor-B Acute Lymphoblastic Leukemia | ~0.5 | 24 | WST-1 |
| Tanoue | Burkitt's Lymphoma | >2.5 | 24 | WST-1 |
Data compiled from Meng et al., 2011.[3]
Q4: What is a typical treatment duration for this compound?
A4: Treatment duration should be optimized based on your experimental goals.
-
Short-term (6-24 hours): Often sufficient to observe initial signaling events, such as inhibition of Notch cleavage, accumulation of ubiquitinated proteins, and early markers of apoptosis like caspase activation.[3] For example, in precursor-B ALL cell lines, apoptotic cell death is induced within 18-24 hours.[1][2][3]
-
Long-term (48-72 hours or longer): May be necessary to observe significant changes in cell viability, proliferation, or other downstream functional outcomes. In vivo studies have used treatment regimens extending over several days.[1][3] An intermittent schedule (e.g., 5 days on, 2 days off) has shown efficacy in animal models.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance. This can be due to mutations in the drug target or upregulation of compensatory signaling pathways.[4][5] - Drug degradation: Improper storage or handling of the compound. | - Perform a dose-response experiment to determine the optimal concentration. - Verify the expression and activity of γ-secretase and the proteasome in your cell line. Consider sequencing key genes in the Notch and ubiquitin-proteasome pathways if resistance is suspected. - Ensure this compound is stored correctly (typically at -20°C) and freshly diluted for each experiment. |
| High cytotoxicity in control cells | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Off-target effects: At high concentrations, this compound may have off-target effects.[6][7] | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). - Use the lowest effective concentration of this compound as determined by your dose-response curve. |
| Inconsistent results between experiments | - Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. - Cell density: The initial seeding density can affect drug efficacy. - Reagent variability: Inconsistent preparation of this compound working solutions. | - Use cells within a consistent and low passage number range. - Optimize and maintain a consistent cell seeding density for all experiments. - Prepare fresh working solutions of this compound for each experiment from a validated stock solution. |
| Difficulty interpreting results due to dual inhibition | - Confounded downstream effects: It may be unclear whether an observed effect is due to γ-secretase or proteasome inhibition. | - Use more specific inhibitors for either γ-secretase (e.g., DAPT) or the proteasome (e.g., MG-132, Bortezomib) as controls to dissect the contribution of each pathway.[1] |
Experimental Protocols
Determining Optimal Treatment Duration: A Step-by-Step Guide
-
Select a fixed, effective concentration of this compound based on your dose-response experiments or literature values.
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treat the cells with this compound.
-
Harvest cells and lysates at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Analyze key markers for the pathways of interest at each time point. For example:
-
γ-secretase inhibition: Western blot for cleaved Notch1 (NICD).
-
Proteasome inhibition: Western blot for ubiquitinated proteins.
-
Apoptosis induction: Caspase-3/7 activity assay or Western blot for cleaved PARP and cleaved caspase-3.
-
-
Plot the results over time to identify the onset and peak of each effect. The optimal treatment duration will be the time point that shows a robust and significant change in your endpoint of interest. For instance, caspase-3 cleavage may begin as early as 6 hours and be largely complete by 18 hours in some cell lines.[3]
Proteasome Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the chymotrypsin-like activity of the proteasome inhibited by this compound.[8][9]
-
Sample Preparation:
-
Culture and treat cells with this compound for the desired duration. Include untreated and positive control (e.g., MG-132) wells.
-
Lyse the cells according to the kit manufacturer's instructions to obtain cell lysates containing active proteasomes.
-
Determine the protein concentration of each lysate.
-
-
Assay Procedure:
-
Prepare the proteasome substrate solution (e.g., Suc-LLVY-AMC or LLVY-R110) in the provided assay buffer.
-
In a black, flat-bottom 96-well plate, add equal amounts of protein lysate to each well.
-
Add the proteasome substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC or Ex/Em = 490/525 nm for R110).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer only).
-
Compare the fluorescence intensity of this compound-treated samples to untreated controls to determine the percentage of proteasome inhibition.
-
Caspase-3/7 Activity Assay (Fluorometric or Luminescent)
This protocol outlines a general procedure for measuring caspase-3 and -7 activity, key executioner caspases in apoptosis.[10][11][12]
-
Cell Plating and Treatment:
-
Seed cells in a white-walled (for luminescence) or black-walled (for fluorescence) 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and positive control (e.g., staurosporine) wells.
-
-
Assay Procedure:
-
Equilibrate the plate and the caspase assay reagent (containing a DEVD peptide substrate conjugated to a fluorophore or a luminogenic substrate) to room temperature.
-
Add the caspase assay reagent to each well.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background reading.
-
Calculate the fold change in caspase activity in treated cells compared to untreated controls.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
Technical Support Center: A Guide to Potential Side Effects of Gamma-Secretase Inhibitors (GSI-I) in In Vivo Studies
This technical support resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the potential side effects of Gamma-Secretase Inhibitors (GSI-I) observed in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with GSI-I in in vivo studies?
A1: The most prevalent side effects associated with GSI-I are mechanism-based toxicities that stem from the inhibition of the Notch signaling pathway.[1][2] These commonly include:
-
Gastrointestinal (GI) Toxicity: This is a significant finding, particularly in canine studies, and can manifest as goblet cell metaplasia, dilatation of intestinal crypts, mucosal epithelial necrosis, and villous atrophy.[1][2]
-
Hematological and Immune System Effects: Researchers may observe a decrease in peripheral T and B lymphocytes, which can lead to lymphoid depletion in the lymph nodes and spleen, as well as atrophy of the thymus.[1][3]
-
Dermatological Effects: Skin-related issues, including rashes, have been reported. Some clinical trials have also noted an increased incidence of skin cancer.
-
Ovarian Toxicity: In animal models such as rats and dogs, ovarian follicular degeneration and atrophy have been documented.[1]
-
Skeletal Abnormalities: Studies in rats have revealed changes in epiphyseal cartilage and trabecular bone.[1]
-
Cognitive and Functional Decline: Paradoxically, some clinical trials investigating GSIs for Alzheimer's disease have reported a worsening of cognitive and functional abilities in participants.
-
General Systemic Effects: Non-specific side effects such as weight loss and fatigue are also commonly observed adverse events.
Q2: Are the side effects of GSI-I dependent on the administered dose?
A2: Yes, the toxicities linked to GSI-I administration are typically dose-dependent. Preclinical research has been able to establish No-Observed-Adverse-Effect Levels (NOAELs) for particular toxicities. For example, studies involving Avagacestat in dogs demonstrated that notable reductions in brain Aβ levels could be attained at dosages that did not trigger the severe toxicities associated with Notch inhibition.[2] It is therefore critical to meticulously define the therapeutic window to optimize the intended pharmacological effect while minimizing dose-limiting toxicities.[4]
Q3: What is the underlying mechanism for the observed side effects?
A3: The principal mechanism driving the majority of GSI-I related side effects is the inhibition of the Notch signaling pathway.[1][2] Gamma-secretase is an essential enzyme for the cleavage and subsequent activation of Notch receptors. By inhibiting gamma-secretase, GSIs block the release of the Notch intracellular domain (NICD), which is required for the transcription of Notch target genes. These genes play a vital role in the normal development, differentiation, and proliferation of cells in a variety of tissues, including the gastrointestinal tract, the immune system, and the skin.[2]
Q4: How can I effectively monitor for these potential side effects in my in vivo experiments?
A4: A robust and comprehensive monitoring strategy is essential for your in vivo studies. This should encompass:
-
Regular Clinical Observations: Diligently monitor for any alterations in animal behavior, body weight, consumption of food and water, and the consistency of feces.
-
Hematology and Clinical Chemistry: Perform periodic blood collections to monitor lymphocyte counts and other pertinent hematological and biochemical markers.
-
Histopathology: Upon completion of the study, or at predefined intervals, conduct a thorough histopathological assessment of key organs. This should include the gastrointestinal tract (with a focus on the intestines), spleen, thymus, lymph nodes, ovaries, and skin.
-
Biomarker Analysis: The expression levels of Notch-regulated genes, such as Hes1, in peripheral blood cells can serve as a valuable pharmacodynamic biomarker to confirm that the GSI-I is engaging its target and to potentially forecast toxicity.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe weight loss and/or diarrhea in study animals. | High dosage of GSI-I resulting in significant gastrointestinal toxicity. | - Re-evaluate the current dosing regimen. Consideration should be given to dose reduction or the implementation of intermittent dosing schedules. - Ensure the animals have access to adequate hydration and nutrition. - Conduct a detailed histopathological examination of the GI tract to ascertain the nature and severity of the toxicity. |
| A significant reduction in lymphocyte counts. | Inhibition of Notch signaling is likely affecting the normal development and maturation of lymphocytes. | - Increase the frequency of monitoring for lymphocyte subsets (T and B cells). - At the study's conclusion, analyze lymphoid organs (spleen, thymus, lymph nodes) for indications of atrophy or cellular depletion. - Consider assessing the functional immune response in your animal models. |
| Observation of skin rashes or lesions on the animals. | Disruption of normal skin homeostasis as a consequence of Notch inhibition. | - Meticulously document the onset, progression, and physical characteristics of any skin lesions. - Perform a biopsy and subsequent histopathological analysis of the affected skin. - It is advisable to consult with a veterinary pathologist to exclude other potential causes. |
| An inconsistent or unexpected toxicity profile. | - Potential variability in the formulation or administration of the drug. - Inherent differences in the animal strain, age, or sex. - Possible off-target effects of the specific GSI-I being investigated. | - Implement measures to ensure the consistent preparation and administration of the GSI-I. - Maintain detailed records of all experimental parameters. - Consider conducting a preliminary pilot study to establish a clear toxicity profile in your specific animal model. |
Data Presentation: A Summary of In Vivo Side Effects for Selected GSI-Is
Table 1: Preclinical In Vivo Side Effects of Avagacestat
| Species | Duration | Dose | Observed Side Effects | Reference |
| Rat | 6 months | 3 - 100 mg/kg/day | - Ovarian follicular degeneration and atrophy - Decreased peripheral lymphocytes - Lymphoid depletion (lymph nodes, spleen) - Epiphyseal cartilage and trabecular bone changes | [1] |
| Dog | 1 year | 0.3 - 6 mg/kg/day | - GI toxicity (goblet cell metaplasia, villous atrophy) at higher doses - Ovarian follicular degeneration and atrophy - Decreased peripheral lymphocytes - Lymphoid depletion (lymph nodes, spleen) | [1] |
Table 2: Clinical Trial Side Effects of Semagacestat (IDENTITY Trial)
| Adverse Event Category | Semagacestat (100 mg or 140 mg) | Placebo | Significance |
| Cognitive and Functional Worsening | Increased | - | Statistically significant at higher dose |
| Skin Cancer | Increased incidence | Lower incidence | Statistically significant |
| Infections | Increased incidence | Lower incidence | Statistically significant |
| Weight Loss | Increased | - | Statistically significant |
| Laboratory Abnormalities | Decreased lymphocytes, T-cells; Elevated eosinophils, monocytes | - | - |
Experimental Protocols
Key Experiment: Assessment of Gastrointestinal Toxicity
Objective: To systematically evaluate the morphological effects of GSI-I treatment on the gastrointestinal tract.
Methodology:
-
Animal Model: Employ a relevant animal species. For instance, dogs have demonstrated a notable sensitivity to the GI effects of GSIs.
-
Dosing: Administer the GSI-I across a range of dose levels, ensuring the inclusion of a vehicle control group, for a predefined experimental duration (e.g., 28 days for a sub-chronic study).
-
Clinical Monitoring: Conduct daily observations of the animals for any clinical indications of GI distress, such as the presence of diarrhea, signs of dehydration, and changes in body weight.
-
Histopathology:
-
Fix the collected intestinal tissues in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and create sections of 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess the general morphology.
-
Utilize special stains, such as Periodic acid-Schiff (PAS), to specifically visualize and quantify the goblet cell population.
-
-
Microscopic Examination: A board-certified veterinary pathologist should conduct a blinded evaluation of the prepared slides, looking for:
-
Goblet cell metaplasia/hyperplasia: An increase in the number and/or size of goblet cells within the intestinal crypts.
-
Villous atrophy: A discernible decrease in the height of the intestinal villi.
-
Crypt dilatation: An observable increase in the diameter of the intestinal crypts.
-
Inflammation and necrosis: The presence of inflammatory cell infiltrates and evidence of cell death within the intestinal mucosa.
-
-
Quantification: Perform morphometric analysis to quantitatively assess any changes in villus height, crypt depth, and the number of goblet cells per crypt.
Visualizations
Caption: GSI-I inhibits the Notch signaling pathway by blocking γ-secretase.
Caption: A typical experimental workflow for assessing GSI-I toxicity in vivo.
Caption: The causal chain from GSI-I administration to in vivo side effects.
References
Managing unexpected results in Z-LLNle-CHO experiments
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers using Z-LLNle-CHO, a potent inhibitor with a dual mechanism of action. Unexpected results in experiments are often attributable to its complex biological activity.
Overview: The Dual Action of this compound
This compound, also known as Gamma-Secretase Inhibitor I (GSI-I), is widely recognized for its role in blocking the Notch signaling pathway by inhibiting γ-secretase.[1][2] However, it is structurally similar to the proteasome inhibitor MG-132 and is also a potent inhibitor of the 26S proteasome.[1][3][4] This dual activity is crucial for interpreting experimental outcomes, as many observed effects may be a result of proteasome inhibition rather than, or in addition to, Notch pathway modulation.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing significantly higher cytotoxicity than expected for a γ-secretase inhibitor?
Answer: The high cytotoxicity observed with this compound is often due to its potent inhibition of the proteasome, which can be more robust in inducing cell death than γ-secretase inhibition alone.[1][3][4] Proteasome inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[5] In many cancer cell lines, the cytotoxic effects of this compound are primarily mediated by proteasome inhibition.[3]
Troubleshooting Steps:
-
Run Control Experiments: Compare the effects of this compound with a proteasome-specific inhibitor (e.g., MG-132, Bortezomib) and a γ-secretase-specific inhibitor (e.g., DAPT, Compound E).[1][6] This will help dissect which pathway is responsible for the observed cytotoxicity.
-
Assess Proteasome Activity: Directly measure the chymotrypsin-like activity of the proteasome in your cell lysates after treatment. A significant reduction in activity will confirm proteasome inhibition.
-
Titrate the Concentration: Perform a dose-response curve to determine the optimal concentration. High concentrations can lead to overwhelming toxicity that masks specific effects on the Notch pathway.
-
Check for Apoptosis Markers: Use assays like Annexin V/PI staining or Western blot for cleaved caspases (e.g., Caspase-3, Caspase-8) and PARP to confirm if the observed cell death is apoptotic.[7][8]
Comparative Effects of Different Inhibitors in Precursor-B ALL Cells
| Inhibitor | Target(s) | Effect on Cell Viability (18h treatment) | Reference |
|---|---|---|---|
| This compound (GSI-I) | γ-Secretase & Proteasome | Cell viability abolished | [1][3] |
| MG-132 | Proteasome | ~80% reduction in cell viability | [1][3] |
| Other GSIs (e.g., GSI-IX) | γ-Secretase | Unaffected |[1][3] |
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Question 2: My results are inconsistent with Notch pathway inhibition. Am I seeing off-target effects?
Answer: Yes, this is a common and expected outcome. Since this compound is a potent proteasome inhibitor, the cellular response can be dominated by the consequences of proteasome blockade rather than Notch inhibition.[3][5] For example, studies have shown that this compound can induce apoptosis even in cell lines where specific γ-secretase inhibitors have no effect on survival.[6] Furthermore, microarray and proteomic analyses reveal that this compound treatment affects numerous pathways in addition to Notch, including the unfolded protein response, p53 signaling, and NF-κB signaling.[1][4]
Key Off-Target Pathways to Consider:
-
Proteasome Inhibition: Leads to the accumulation of regulatory proteins, including those involved in cell cycle control and apoptosis.[9][10]
-
NF-κB Pathway: Proteasome inhibition prevents the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling. However, the interplay is complex, and in some contexts, ER stress from proteasome inhibition can activate NF-κB.[3][11][12]
-
Unfolded Protein Response (UPR) / ER Stress: Accumulation of ubiquitinated proteins triggers ER stress, a potent inducer of apoptosis.[5]
-
Calpain Inhibition: this compound is also known to inhibit calpains, a family of calcium-dependent proteases involved in various cellular processes.[13]
Caption: Signaling pathways affected by this compound's multi-target profile.
Question 3: How do I optimize the experimental concentration of this compound?
Answer: Optimization is critical to distinguish between γ-secretase and proteasome inhibition effects, if desired, and to avoid non-specific toxicity. The IC50 (half-maximal inhibitory concentration) can vary significantly between cell lines.
Optimization Strategy:
-
Literature Review: Check published data for IC50 values in your specific or related cell lines.
-
Dose-Response Assay: Perform a cell viability assay (e.g., MTT, WST-1) with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) over a specific time course (e.g., 24, 48, 72 hours).[3]
-
Determine IC50: Calculate the IC50 value from the dose-response curve.
-
Select Working Concentrations: Choose concentrations around the IC50 value for your experiments. It is often useful to use at least two concentrations: one that induces a moderate effect (e.g., IC25-IC50) and one that induces a strong effect (e.g., IC75).
Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Tissue Type | IC50 (µM) |
|---|---|---|
| BE-13 | Acute Lymphoblastic Leukemia | 0.30 |
| RS4-11 | Leukemia | 0.35 |
| A101D | Melanoma | 0.36 |
| BL-41 | Burkitt Lymphoma | 0.40 |
| DSH1 | Bladder Carcinoma | 0.42 |
| HCC1599 | Breast Carcinoma | 0.48 |
| RPMI-8226 | Myeloma | 0.50 |
(Data summarized from the Genomics of Drug Sensitivity in Cancer Project)[14]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cells in culture
-
This compound and other inhibitors
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound, control inhibitors, or vehicle (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 18, 24, 48 hours) in a humidified incubator (37°C, 5% CO2).[3]
-
Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Treated and untreated cell pellets
-
Proteasome Assay Lysis Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
26S Proteasome Assay Buffer
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
-
96-well black-walled plates
Methodology:
-
Cell Lysis: Lyse the cell pellets using the appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well black plate, add a standardized amount of protein (e.g., 10-20 µg) from each sample. Add the proteasome assay buffer to bring the volume to 100 µL.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 10-20 µM.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours).
-
Analysis: The rate of fluorescence increase (slope of the kinetic curve) is proportional to the proteasome activity. Compare the rates of treated samples to the untreated control to determine the percent inhibition.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. γ-Secretase inhibitor I induces apoptosis in chronic lymphocytic leukemia cells by proteasome inhibition, endoplasmic reticulum stress increase and notch down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-secretase inhibitor enhances the cytotoxic effect of bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of γ-secretase activity synergistically enhances tumour necrosis factor-related apoptosis-inducing ligand induced apoptosis in T-cell acute lymphoblastic leukemia cells via upregulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma Secretase Inhibitors enhance Vincristine-induced apoptosis in T-ALL in a NOTCH-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitors Silence Oncogenes in Multiple Myeloma through Localized Histone Deacetylase 3 Stabilization and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory feedback control of NF-κB signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Z-Leu-Leu-CHO, Calpain inhibitor | Abcam [abcam.co.jp]
- 14. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Impact of serum concentration on Z-LLNle-CHO efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-LLNle-CHO. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as γ-Secretase Inhibitor I, is a potent, cell-permeable peptide aldehyde. It functions as a dual inhibitor, targeting both the γ-secretase complex and the 26S proteasome.[1][2][3][4] Its activity as a proteasome inhibitor is often considered the primary driver of its cytotoxic effects in cancer cells.[2] this compound is a derivative of the well-characterized proteasome inhibitor MG-132.[2][3] By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis can trigger a variety of cellular stress responses and ultimately lead to apoptosis.[4][5][6]
Q2: Which signaling pathways are affected by this compound?
This compound has been shown to modulate several key signaling pathways, primarily due to its inhibition of γ-secretase and the proteasome. These include:
-
Notch Signaling: As a γ-secretase inhibitor, this compound can block the cleavage and activation of Notch receptors, thereby inhibiting downstream signaling.[7][8][9][10][11]
-
NF-κB Signaling: The proteasome is responsible for degrading IκBα, the inhibitor of NF-κB. By inhibiting the proteasome, this compound prevents IκBα degradation, which in turn sequesters NF-κB in the cytoplasm and suppresses its transcriptional activity.[5]
-
p53 Signaling: Proteasome inhibition can lead to the accumulation and activation of the tumor suppressor protein p53, promoting apoptosis.[12]
-
Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR. Prolonged UPR activation can shift the cellular response from survival to apoptosis.[6]
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity with this compound. What are the possible reasons?
Several factors can contribute to lower-than-expected efficacy of this compound. Here are some common troubleshooting steps:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell type.[13]
-
Serum Concentration in Culture Medium: Components in fetal bovine serum (FBS) can potentially interact with and reduce the effective concentration of small molecule inhibitors. The optimal concentration of this compound may differ in experiments conducted in serum-free versus serum-containing media. It is advisable to maintain a consistent serum concentration throughout your experiments and to validate the inhibitor's efficacy under your specific culture conditions.
-
Inhibitor Instability: this compound, like many peptide aldehydes, can have limited stability in aqueous solutions. Prepare fresh stock solutions in DMSO and dilute to the final working concentration in your culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Confluency and Health: The sensitivity of cells to proteasome inhibitors can be influenced by their confluency and overall health. Ensure that your cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.
-
Resistant Cell Lines: Some cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors. This can be due to various mechanisms, such as alterations in proteasome subunit expression or upregulation of alternative protein degradation pathways.[6]
Q2: My cells are showing signs of stress, but not the expected level of apoptosis. What could be the issue?
-
Insufficient Treatment Duration: The induction of apoptosis by this compound is a time-dependent process. It may be necessary to extend the incubation time to observe significant levels of apoptosis. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
-
Apoptosis Assay Sensitivity: Ensure that the apoptosis assay you are using is sensitive enough to detect the expected level of cell death. Consider using multiple assays that measure different apoptotic markers (e.g., Annexin V staining for early apoptosis and caspase-3/7 activity for executioner caspase activation).
-
Cellular Protective Mechanisms: Cells can activate pro-survival pathways in response to proteasome inhibition. It might be that at the concentration and time point tested, the cellular stress response is still in a pro-survival phase.
Q3: I am observing inconsistent results between experiments. What can I do to improve reproducibility?
-
Standardize Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, serum concentration, and medium composition for all experiments.
-
Fresh Inhibitor Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) in all experiments at the same final concentration as used for the this compound treatment.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a panel of cancer cell lines. Please note that the serum concentration used in these experiments was not specified in the source data. It is highly recommended to determine the IC50 value under your specific experimental conditions.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| CP67-MEL | Melanoma | Skin | 0.299 |
| BE-13 | Acute Lymphoblastic Leukemia | Blood | 0.305 |
| RS4-11 | Leukemia | Blood | 0.355 |
| A101D | Melanoma | Skin | 0.361 |
| BL-41 | Burkitt Lymphoma | Blood | 0.402 |
| ES6 | Ewing's Sarcoma | Bone | 0.418 |
| MY-M12 | Leukemia | Blood | 0.422 |
| OCI-M1 | Acute Myeloid Leukemia | Blood | 0.439 |
| KE-37 | Acute Lymphoblastic Leukemia | Blood | 0.459 |
| ML-2 | Acute Myeloid Leukemia | Blood | 0.477 |
| HCC1599 | Breast Cancer | Breast | 0.485 |
| Ramos-2G6-4C10 | Burkitt Lymphoma | Blood | 0.485 |
| OCUB-M | Breast Cancer | Breast | 0.487 |
| JJN-3 | Multiple Myeloma | Blood | 0.489 |
| LOUCY | T-cell Leukemia | Blood | 0.489 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[14]
Experimental Protocols
Protocol 1: Determination of this compound Efficacy at Different Serum Concentrations
This protocol provides a general framework for assessing the impact of serum concentration on the efficacy of this compound.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Preparation of Media with Varying Serum Concentrations: Prepare different batches of your complete growth medium containing a range of FBS concentrations (e.g., 10%, 5%, 2%, 1%, and 0% serum).
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in each of the prepared media with different serum concentrations. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) for each serum condition.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the media containing the different concentrations of this compound and varying serum levels.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control for each serum condition. Plot the dose-response curves and determine the IC50 values for this compound at each serum concentration.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes a common method to quantify apoptosis induced by this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Figure 1: Logical relationship of serum protein binding on this compound efficacy.
Figure 2: Signaling pathways affected by this compound.
References
- 1. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. invivogen.com [invivogen.com]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 13. Proteasome Inhibitors [labome.com]
- 14. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Validation & Comparative
A Comparative Analysis of Z-LLNle-CHO and Other Gamma-Secretase Inhibitors
In the landscape of Alzheimer's disease and cancer research, gamma-secretase inhibitors (GSIs) represent a pivotal class of therapeutic candidates. This guide provides a detailed comparison of the efficacy of a widely studied GSI, Z-LLNle-CHO, with other prominent inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. A key focus of this comparison is the unique dual inhibitory action of this compound on both gamma-secretase and the proteasome.
Mechanism of Action: Gamma-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. Inhibition of gamma-secretase is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a hallmark of Alzheimer's disease. Furthermore, by blocking Notch signaling, GSIs have shown potential in cancer therapy, as Notch dysregulation is implicated in various malignancies.
Validating Gamma-Secretase Inhibition: A Comparative Analysis of Z-LLNle-CHO and Alternative Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of Z-LLNle-CHO and other widely used gamma-secretase inhibitors. Intended for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for validating gamma-secretase inhibition in various research contexts.
Executive Summary
This compound, also known as GSI-I, is a cell-permeable peptide aldehyde that has been utilized in studies investigating the role of gamma-secretase. However, emerging evidence strongly indicates that its primary mechanism of action, particularly in inducing cell death, is through the inhibition of the proteasome, a major cellular protein degradation machinery.[1][2][3][4][5] This dual activity necessitates careful consideration when interpreting experimental results. This guide compares this compound with more specific gamma-secretase inhibitors, namely DAPT, Semagacestat, and Avagacestat, focusing on their inhibitory potency against gamma-secretase and its key substrates, Amyloid Precursor Protein (APP) and Notch.
Inhibitor Performance Comparison
Table 1: Comparison of Gamma-Secretase Inhibitor Potency (IC50)
| Inhibitor | Target | IC50 (nM) | Cell Line/System |
| This compound (GSI-I) | Gamma-Secretase | Not Reported | - |
| Proteasome | ~300 nM (for 80% activity inhibition) | MCF-7 cells[1] | |
| DAPT | Total Amyloid-β (Aβ) | 115 | Human primary cultures[6] |
| Aβ42 | 200 | Human primary cultures[5][6] | |
| Semagacestat (LY450139) | Aβ40 | 12.1 | H4 human glioma cells[2][7] |
| Aβ42 | 10.9 | H4 human glioma cells[2][7] | |
| Notch Signaling | 14.1 | H4 human glioma cells[2][7] | |
| Avagacestat (BMS-708163) | Aβ40 | 0.30 | -[1][4][8] |
| Aβ42 | 0.27 | -[1][4] | |
| Notch Intracellular Domain (NICD) | 0.84 | -[1] | |
| Notch Processing | 58 | -[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
- 1. The cytotoxicity of γ-secretase inhibitor I to breast cancer cells is mediated by proteasome inhibition, not by γ-secretase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSI-I (this compound) inhibits γ-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. GSI-I (this compound) inhibits ?-secretase and the proteosome to trigger cell death in precursor-B acute lymphoblastic leukemia. [vivo.health.unm.edu]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Z-LLNle-CHO and DAPT on Notch Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two widely used inhibitors of the Notch signaling pathway: Z-LLNle-CHO and DAPT. This document outlines their mechanisms of action, presents available quantitative data on their efficacy, details experimental protocols for their comparative analysis, and visualizes key concepts for enhanced understanding.
Introduction to this compound and DAPT
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway, primarily through targeting the γ-secretase complex responsible for the final activating cleavage of Notch receptors, has emerged as a promising therapeutic strategy. Both this compound and DAPT are pivotal tools in this area of research, acting as inhibitors of the γ-secretase complex.
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide that is one of the most widely used γ-secretase inhibitors in a laboratory setting.[1] It effectively blocks the proteolytic processing of Notch receptors, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[2]
This compound (also known as GSI-I) is a tripeptide aldehyde that also functions as a γ-secretase inhibitor.[2] A crucial distinguishing feature of this compound is its dual mechanism of action; in addition to inhibiting γ-secretase, it is also a potent proteasome inhibitor, similar to its derivative MG-132.[1][2][3] This dual activity can lead to more robust cellular effects, including the induction of apoptosis.[2][3]
Mechanism of Action and Pathway Inhibition
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/RBP-Jκ) and co-activators, leading to the transcription of target genes such as Hes1 and Hey1.
Both this compound and DAPT target the γ-secretase complex, thereby inhibiting the S3 cleavage of the Notch receptor and preventing the release of the NICD. This blockade effectively shuts down the downstream signaling cascade. The dual-action of this compound means it can also induce cell stress and apoptosis through the inhibition of the proteasome, a cellular machinery responsible for protein degradation.
Caption: Inhibition of the Notch Signaling Pathway by this compound and DAPT.
Quantitative Data Presentation
| Parameter | This compound | DAPT | Cell Line | Comments | Reference |
| Effect on Cell Viability | >80% reduction | No significant effect | 697 precursor-B ALL | This compound's effect is comparable to the proteasome inhibitor MG132, highlighting its dual mechanism. | [2] |
| Effect on Notch Target Genes | 2-4 fold reduction in Hey2 and Myc expression | Not reported in direct comparison | 697 precursor-B ALL | This compound effectively downregulates key Notch target genes. | [2] |
| Induction of Apoptosis | Induces apoptotic cell death within 18-24h | Not reported to induce significant apoptosis alone in this context | Precursor-B ALL blasts | The pro-apoptotic effect of this compound is likely linked to its proteasome inhibition. | [2][3] |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: A relevant cell line with active Notch signaling should be chosen (e.g., a T-ALL cell line like DND-41, or a cell line engineered with a Notch reporter).
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: this compound and DAPT should be dissolved in DMSO to prepare stock solutions. Final concentrations for treatment should be achieved by diluting the stock solutions in the culture medium. A vehicle control (DMSO) should always be included in the experiments.
-
Treatment: Cells should be seeded at an appropriate density and allowed to adhere overnight before treatment with varying concentrations of this compound, DAPT, or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for NICD and Hes1
This protocol allows for the assessment of Notch pathway inhibition by measuring the levels of the cleaved, active form of Notch (NICD) and a key downstream target, Hes1.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against cleaved Notch1 (e.g., Val1744) and Hes1. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the levels of NICD and Hes1 are normalized to the loading control.
Cell Viability Assay (e.g., MTT or WST-1 Assay)
This assay quantifies the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a suitable density.
-
Treatment: After overnight incubation, cells are treated with a range of concentrations of this compound, DAPT, or vehicle control.
-
Assay: After the desired treatment period (e.g., 72 hours), MTT or WST-1 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) can be calculated from the dose-response curve.
Notch Reporter Luciferase Assay
This assay provides a quantitative measure of Notch signaling activity.
-
Cell Transfection: Cells are co-transfected with a CSL-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After transfection, cells are treated with this compound, DAPT, or vehicle control.
-
Luciferase Assay: After the treatment period, cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are expressed as the fold change in luciferase activity relative to the vehicle control.
Caption: A typical experimental workflow for comparing this compound and DAPT.
Discussion and Conclusion
The choice between this compound and DAPT for inhibiting Notch signaling depends on the specific research question.
DAPT is a highly specific and widely validated tool for studying the direct consequences of γ-secretase and, consequently, Notch signaling inhibition. Its mechanism is well-characterized, making it a reliable choice for experiments aiming to isolate the effects of Notch pathway blockade.
This compound , on the other hand, offers a more potent and broader cellular impact due to its dual inhibition of both γ-secretase and the proteasome.[1][2] This makes it a valuable tool for studies where the goal is to induce a strong apoptotic response in cancer cells that may be dependent on both pathways for survival. The observation that this compound can induce significant cell death in cell lines where DAPT has little effect underscores the potential therapeutic advantage of its dual mechanism of action.[2]
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Z-LLNle-CHO
Quantitative Data Summary
No quantitative data regarding specific disposal concentrations, degradation timelines, or chemical inactivation efficacy for Z-LLNle-CHO was available in the provided search results. Therefore, a data table for comparison is not applicable at this time. Researchers should consult their institution's Environmental Health and Safety (EHS) department for any internal data or specific guidance.
General Disposal Protocol for this compound
The following procedure outlines a safe and compliant method for the disposal of this compound, based on general chemical waste guidelines. This protocol should be adapted to meet the specific requirements of your institution.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Designated and properly labeled hazardous waste container.
-
Chemical fume hood.
-
Spill containment materials (e.g., absorbent pads).
Step-by-Step Procedure:
-
Risk Assessment and Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for this compound and any associated reagents.
-
Ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate PPE at all times.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste containing this compound, including unused stock solutions, contaminated media, and disposables (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any other components of the waste.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secondary containment area to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request through the EHS department.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the contaminated materials and place them in the designated hazardous waste container.
-
Clean the spill area as recommended by your institution's safety protocols.
-
Experimental Protocols
No specific experimental protocols for the chemical inactivation or degradation of this compound were identified in the provided search results. The development of such a protocol would require a thorough investigation of its chemical compatibility and degradation pathways, which is beyond the scope of this document.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
